Phosphorothiolate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
HO3PS-2 |
|---|---|
Molecular Weight |
112.05 g/mol |
IUPAC Name |
hydroxy-dioxido-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/H3O3PS/c1-4(2,3)5/h(H3,1,2,3,5)/p-2 |
InChI Key |
RYYWUUFWQRZTIU-UHFFFAOYSA-L |
Canonical SMILES |
OP(=S)([O-])[O-] |
Origin of Product |
United States |
Synthetic Methodologies for Phosphorothiolate Oligonucleotides
Chemical Synthesis Approaches
The phosphoramidite (B1245037) method is widely recognized as the gold standard for oligonucleotide synthesis, known for its high efficiency and versatility in producing canonical phosphodiesters and non-bridging phosphorothioates. nih.govtwistbioscience.com This approach typically involves a cyclic reaction sequence on a solid support, where nucleoside phosphoramidites are sequentially added to the growing oligonucleotide chain. twistbioscience.com However, adapting this established chemistry for the incorporation of bridging phosphorothiolate linkages presents significant hurdles. oup.comcibtech.org
The replacement of a bridging oxygen atom with sulfur, particularly at the 3'-position, poses a more difficult synthetic challenge compared to the non-bridging phosphorothioate (B77711) modifications. oup.comcibtech.org This difficulty stems from the need for precise control over the regioselectivity of sulfur incorporation and the potential for side reactions. While phosphorothioate linkages (non-bridging) are readily introduced via a sulfurization step integrated into automated solid-phase oligonucleotide synthesizers, phosphorothiolates demand alterations to the sugar moiety itself or specialized synthetic strategies. oup.com Oligonucleotides containing 3'-S-phosphorothiolate linkages are also known to be more labile, requiring special precautions during purification and storage to prevent cleavage. cibtech.org Despite these challenges, the unique properties conferred by 3'-S-phosphorothiolate linkages, such as their ability to stabilize A-form helical structures of nucleic acids, make them interesting targets for therapeutic applications. cibtech.org
To overcome the challenges associated with bridging oxygen replacement, specific phosphoramidite monomers have been developed. For instance, 2'-O-TBS-3'-S-phosphoramidites have been prepared from corresponding 3'-S-thiol-nucleosides in high yields for the construction of 3'-PS linkages. cibtech.org The development of such phosphorothioamidite monomers and their incorporation into synthetic oligodeoxynucleotides has enabled automated coupling procedures, achieving coupling yields in the range of 85–90% and yielding singularly modified oligonucleotides. nih.gov This facilitates large-scale syntheses required for mechanistic studies. nih.gov The synthesis of terminal phosphorothiolates has also been achieved by coupling a ribonucleoside phosphoramidite, followed by sulfurization and subsequent removal of the modified nucleotide. oup.comresearchgate.net
The H-phosphonate approach offers an alternative to phosphoramidite chemistry for oligonucleotide synthesis and the introduction of backbone modifications, including phosphorothioates. glenresearch.comumich.edugoogle.comresearchgate.net This method is characterized by its simpler elongation cycle, which typically involves only two chemical steps: deprotection of the terminal 5'-hydroxyl group of the support-bound oligonucleotide and coupling with a nucleoside 3'-H-phosphonate in the presence of a condensing agent. umich.eduresearchgate.net Unlike phosphoramidite chemistry, the oxidation step in H-phosphonate protocols is removed from each cycle and performed at the end of the synthesis. glenresearch.com
While primarily used for unmodified oligonucleotides and non-bridging phosphorothioates, H-phosphonate chemistry can be adapted for this compound synthesis through a post-synthetic sulfurization step. glenresearch.comgoogle.commdpi.com This involves converting the H-phosphonate diesters into the corresponding phosphorothioate derivatives. researchgate.net Although nucleoside H-phosphonates are stable in solution, the H-phosphonate chemistry may not achieve the same performance level as phosphoramidite chemistry without significant modifications, such as the development of more hindered activators to improve coupling efficiency and reduce side reactions. glenresearch.com Nevertheless, its simplicity and ability to introduce various backbone modifications make it a valuable tool, especially for synthesizing oligonucleotides of shorter lengths (e.g., less than 50 bases) or for specific point modifications. glenresearch.comumich.edu
The phosphorus atom in this compound linkages can be a chiral center, leading to the formation of diastereomers (Rp and Sp configurations). capes.gov.brnih.govspringernature.comscispace.comacs.org The stereochemical identity of these linkages can significantly influence the physical and pharmacological properties of oligonucleotides, making stereocontrolled synthesis crucial for developing effective therapeutic agents. nih.govscispace.comacs.org Standard chemical methods often yield mixtures of diastereoisomers, which can complicate their study and application. capes.gov.br Therefore, methods enabling precise control over the phosphorus stereochemistry are highly sought after. nih.govnih.gov
The oxathiaphospholane (B1262164) (OTP) method, pioneered by Stec and co-workers, represents a significant advancement in the stereocontrolled synthesis of P-chiral phosphorothioate (including this compound) analogues of oligonucleotides. nih.govcapes.gov.brnih.govnih.govdntb.gov.uaumich.edu This approach utilizes P-diastereomerically pure nucleoside monomers containing a 2-thio-1,3,2-oxathiaphospholane moiety attached to appropriately protected nucleosides, typically at the 3'-O position. nih.govumich.edu
The general mechanistic principle of the OTP method involves the reaction of the P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers with the 5'-hydroxyl group of a nucleoside (or a growing oligonucleotide attached to a solid support). nih.gov This coupling reaction is typically promoted by a strong organic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govumich.eduicm.edu.pl The process is highly stereospecific, proceeding with retention of configuration at the phosphorus atom, which is a key advantage for synthesizing stereodefined oligonucleotides. umich.edu
Initially, the P-chiral nucleoside 3'-O-(2-thio-1,3,2-oxathiaphospholane) monomers are prepared as a mixture of P-isomers, which can then be separated by silica (B1680970) gel column chromatography to obtain diastereomerically pure monomers. nih.gov These purified monomers are then used in the solid-phase synthesis. nih.govumich.edu Recent studies have explored alternative organic bases like 5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and Verkade's proazaphosphatrane (2,8,9-trimethyl-2,5,8,9-tetraaza-1-phosphabicyclo[3.3.3]undecane) as efficient activators, which can be used interchangeably with DBU, further expanding the applicability of the OTP method. nih.govicm.edu.pl The OTP method has been successfully applied to the stereocontrolled synthesis of various phosphorothioate oligonucleotides and their analogues, including PS-LNA (Locked Nucleic Acids) and PS-GNA (Glycol Nucleic Acids) analogues, and has contributed to the research of P-diastereomerically pure PS-RNA and PS-(2'-OMe) RNA derivatives. nih.gov
Stereocontrolled Synthesis of P-Chiral this compound Analogues
Oxazaphospholidine Approach for Diastereoselective Synthesis
The oxazaphospholidine approach is a prominent method for the stereocontrolled synthesis of oligodeoxyribonucleoside phosphorothioates (PS-ODNs). This method utilizes nucleoside 3'-O-oxazaphospholidine derivatives as monomer units. These derivatives are prepared from enantiopure 1,2-amino alcohols and are used in phosphitylation reactions of 5'-O-protected nucleosides. The diastereoselectivity of these reactions is influenced by the structure of the enantiopure 1,2-amino alcohol, reaction temperature, and the amine used to scavenge HCl nih.gov.
A key aspect of this approach involves the use of dialkyl(cyanomethyl)ammonium salts as activators for the condensation reactions between diastereopure nucleoside 3'-O-oxazaphospholidines and 3'-O-protected nucleosides. The diastereoselectivity of this condensation is primarily dependent on the structure of the dialkyl(cyanomethyl)amine, with smaller amines leading to excellent diastereoselectivity. Following sulfurization and deprotection, this method yields diastereopure (Rp)- and (Sp)-dinucleoside phosphorothioates in high yields nih.gov. The oxazaphospholidine method has also been successfully applied to solid-phase synthesis for the preparation of stereoregulated PS-ODNs, including all-(Rp)-[T(PS)]3T and all-(Sp)-[T(PS)]3T sequences nih.gov. While known for stereoselectivity, oxazaphospholidine monomers may not couple as efficiently as traditional phosphoramidite monomers researchgate.net.
Reagents for Stereodefined this compound Linkage Formation
Achieving stereodefined this compound linkages is crucial for understanding and optimizing the biological activity of these modified oligonucleotides. Several protocols have been developed to yield stereo-defined phosphorothioate (PS) linkages. These include the H-phosphonate method, the use of chiral PS dinucleotide building blocks, and the application of chiral phosphoramidites within the oxazaphospholidine approach researchgate.netoup.com. More recently, P(V) chemistry has been employed, utilizing precursors like limonene, to synthesize chiral phosphorothioates oup.com.
For instance, the use of oxathiaphospholane derivatives, specifically 2-chloro-spiro-4,4-pentamethylene-1,3,2-oxathiaphospholane, in conjunction with phosphitylation of 5'-O-DMTr-N-protected deoxyribonucleosides and subsequent sulfurization, allows for the solid-phase synthesis of stereodefined PS-oligos using pure P-diastereomers of nucleoside oxathiaphospholane monomers nih.govumich.edu. Dimethylthiuram disulfide (DTD) has also been developed as an efficient thiolation reagent for automated synthesis of phosphorothioate oligonucleotides using phosphoramidite chemistry. DTD can enable simultaneous thiolation and capping, which can reduce solvent consumption and shorten the synthesis cycle nih.govresearchgate.net.
A new P(V)-based reagent platform has been developed for programmable, traceless, diastereoselective phosphorus-sulfur incorporation. This approach, which uses (+)-Ψ and (−)-Ψ reagents derived from limonene, allows for the controlled synthesis of both (R)- and (S)-PS linked oligonucleotides nih.govrsc.orgacs.org.
Semisynthetic Strategies for Oligoribonucleotides with this compound Linkages
Semisynthetic strategies offer a reliable and relatively efficient approach for obtaining oligoribonucleotides containing this compound linkages, particularly those with a 5'-phosphorothiolate linkage. These linkages are valuable tools for studying RNA catalysis and resolving kinetic ambiguities nih.govoup.comresearchgate.netnih.gov.
A general semisynthetic strategy involves the chemical synthesis of an RNA dinucleotide containing the 5'-phosphorothiolate linkage, where the adjacent 2'-hydroxyl group is protected as a photolabile derivative, such as 2'-O-o-nitrobenzyl or 2'-O-α-methyl-o-nitrobenzyl. This protected dinucleotide is then subjected to enzymatic ligation with transcribed or chemically synthesized 5' and 3' flanking RNAs to yield the full-length oligoribonucleotide. The photolabile protecting group enhances the chemical stability of these highly activated oligoribonucleotides during synthesis and storage, yet it can be easily removed by UV irradiation under neutral conditions for immediate use in biochemical experiments nih.govoup.comresearchgate.netnih.gov.
Large-Scale Solution Synthesis Methodologies for this compound Oligonucleotides
The increasing demand for this compound oligonucleotides, particularly for therapeutic applications, necessitates the development of efficient large-scale synthesis methodologies. While solid-phase synthesis is widely used, it faces limitations in scalability and reagent consumption for large-scale production srce.hracs.orgnih.gov. Solution-phase synthesis offers a promising alternative due to its potential for easier upscaling and reduced reagent excess srce.hracs.orgnih.govresearchgate.net.
One approach to large-scale solution synthesis involves the use of poly(ethylene glycol) (PEG) as a soluble, inert support during the synthesis. This method facilitates easier intermediate purification from moderate excesses of reagents, leading to high coupling yields and efficient production of relatively long sequences required for pharmacological applications acs.orgresearchgate.net.
Dimer synthons are employed as building blocks in large-scale solution synthesis to improve efficiency and product quality. Both phosphoramidite and phosphotriester dimeric approaches have been compared for solution synthesis of oligonucleotides. These strategies are particularly promising due to their ease of upscaling srce.hrresearchgate.net. The introduction of fully protected phosphorothioate dimers during the coupling step, instead of monomers, reduces the number of coupling and thiolation steps, potentially leading to higher homogeneity of the final phosphorothioate backbone acs.org.
For example, a liquid-phase process suitable for large-scale synthesis of phosphorothioate oligonucleotides has been described, which utilizes pre-formed dimeric phosphoramidite synthons. This method allows for very high coupling yields and efficient production of long sequences researchgate.net.
Solid-phase oligonucleotide synthesis (SPOS), typically based on phosphoramidite chemistry, is the most common technique for DNA and RNA synthesis due to its speed, efficiency, and amenability to automation acs.orgnih.govamericanpeptidesociety.org. The solid support allows for easy washing and purification steps between reactions, minimizing side reactions and incomplete coupling americanpeptidesociety.org.
However, SPOS has inherent scalability limitations, primarily due to the heterogeneity of the reaction and the necessity for large excesses of expensive monomers to achieve high coupling efficiencies srce.hracs.orgnih.gov. For multi-kilogram quantities required for chemotherapeutic purposes, solution-phase synthesis is often considered the method of choice .
In contrast, liquid-phase oligonucleotide synthesis (LPOS) takes place entirely in solution, offering greater scalability for industrial production. LPOS can provide more precise control over reaction conditions, potentially leading to higher yields and fewer side reactions, especially for shorter oligonucleotides americanpeptidesociety.org. While LPOS may require more complex purification steps (e.g., extraction and chromatography), which can add time and cost, it avoids the limitations of resin loading capacity inherent in SPOS for very large-scale production americanpeptidesociety.org. Recent advancements in LPOS include one-pot synthesis techniques that merge coupling, oxidation, and deprotection into a single process, significantly reducing precipitation steps and enabling multi-gram scale production of high-purity oligonucleotide building blocks nih.gov.
Structural and Conformational Aspects of Phosphorothiolate Modified Nucleic Acids
Stereochemistry and Chirality at the Phosphorus Center
A fundamental consequence of the phosphorothiolate modification is the introduction of a chiral center at the phosphorus atom. arvojournals.org This chirality arises because the phosphorus is bonded to four different substituents: the 3'-oxygen of one nucleoside, the 5'-oxygen of the next, a non-bridging oxygen, and a non-bridging sulfur atom.
The chiral nature of the this compound linkage results in the formation of two diastereomers, designated as Rp and Sp. oup.com In the Rp configuration, the arrangement of substituents around the phosphorus atom is analogous to a right-handed screw, while the Sp configuration corresponds to a left-handed arrangement. oup.com
Standard chemical synthesis of phosphorothioate (B77711) oligonucleotides typically produces a mixture of these diastereomers at each linkage. umich.edu Consequently, an oligonucleotide with 'n' phosphorothioate linkages will exist as a complex mixture of 2^n diastereomers. nih.gov However, methods for the stereocontrolled synthesis of oligonucleotides with defined Rp or Sp configurations have been developed, utilizing approaches such as the oxathiaphospholane (B1262164) method. umich.eduwavelifesciences.comacs.org These stereopure oligonucleotides are crucial for dissecting the specific biological and structural effects of each diastereomer.
Enzymatic synthesis, on the other hand, is highly stereoselective. DNA and RNA polymerases exclusively produce phosphorothioate linkages in the Rp configuration. umich.edu This enzymatic preference underscores the distinct ways in which biological systems can interact with these chiral structures.
The stereochemical composition of phosphorothioate linkages has a profound impact on the structure and stability of oligonucleotide duplexes. The differential properties of Rp and Sp isomers influence duplex stability, nuclease resistance, and interactions with proteins.
Duplex Stability: Generally, oligonucleotides with Rp phosphorothioate linkages form more stable duplexes with complementary DNA and RNA strands compared to their Sp counterparts. oup.combiosearchtech.com However, the context of the target strand is critical. While Sp isomers tend to form more stable duplexes with DNA targets, Rp isomers can exhibit higher stability when targeting RNA. tandfonline.comacs.org For instance, differences in melting temperatures (Tm) of up to 15°C have been observed between stereochemical variants of the same sequence. nih.govacs.org This highlights that the influence of chirality on duplex stability is not absolute and depends on the nature of the interacting nucleic acid.
| Diastereomer | Effect on DNA:DNA Duplex Stability | Effect on DNA:RNA Duplex Stability | Reference |
| Rp | Generally less stable than Sp | Can be more stable than Sp | tandfonline.comacs.org |
| Sp | Generally more stable than Rp | Can be less stable than Rp | tandfonline.comacs.org |
Nuclease Resistance: Oligonucleotides with Sp-configured phosphorothioate linkages are generally more resistant to degradation by nucleases than those with Rp linkages. oup.com This differential resistance is a key factor in the design of antisense oligonucleotides and siRNAs for therapeutic applications.
Formation of Rp and Sp Diastereomers
Conformational Analysis of this compound Linkages
The conformation of the furanose ring of the ribose sugar, known as the sugar pucker, is a critical determinant of nucleic acid structure. The two most common conformations are the C3'-endo (North) pucker, characteristic of A-form RNA, and the C2'-endo (South) pucker, typical of B-form DNA. nih.gov
This compound modifications can influence the equilibrium between these two puckering states. The 3'-S-phosphorothiolate linkage, in particular, has been shown to shift the conformational equilibrium of the ribose sugar to favor the 3'-endo pucker over the 2'-endo configuration. oup.comresearchgate.net This shift towards an A-form-like conformation can be advantageous for applications involving RNA targeting, as it pre-organizes the oligonucleotide into a conformation more compatible with its target. tandfonline.comnih.gov Locked Nucleic Acids (LNAs), which lock the sugar in the C3'-endo conformation, provide an even greater stabilizing effect on RNA duplexes. beilstein-journals.org
The conformation of the nucleic acid backbone is defined by a set of six torsional angles (α, β, γ, δ, ε, and ζ). researchgate.netresearchgate.net The introduction of a this compound linkage can lead to significant alterations in these angles, particularly ε and ζ, which are associated with the BI and BII backbone conformations in B-DNA. oup.com
| Torsional Angle | Description | Influence of this compound Modification | Reference |
| α (O3'–P–O5'–C5') | Part of the phosphodiester backbone | Can be altered, contributing to changes in overall conformation. | researchgate.net |
| β (P–O5'–C5'–C4') | Part of the phosphodiester backbone | Can be altered, contributing to changes in overall conformation. | researchgate.net |
| γ (O5'–C5'–C4'–C3') | Part of the phosphodiester backbone | Can be altered, contributing to changes in overall conformation. | researchgate.net |
| δ (C5'–C4'–C3'–O3') | Related to sugar pucker | Influenced by the shift in sugar pucker equilibrium. | researchgate.net |
| ε (C4'–C3'–O3'–P) | Part of the phosphodiester backbone | Can be significantly altered, affecting BI/BII equilibrium. | oup.com |
| ζ (C3'–O3'–P–O5') | Part of the phosphodiester backbone | Can be significantly altered, affecting BI/BII equilibrium. | oup.com |
| χ (O4'–C1'–N9/N1–C4/C2) | Glycosidic bond rotation | Can be altered, affecting base orientation. | oup.com |
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the conformational landscape of phosphorothioate-modified nucleic acids. nih.govresearchgate.netresearchgate.net These simulations allow for the exploration of the dynamic behavior of these molecules at an atomic level, providing insights that are often inaccessible through experimental methods alone. nih.gov
MD studies have revealed that phosphorothioate modifications can lead to a bimodal twist distribution in DNA, suggesting that these modified regions can alternate between high- and low-twist states. nih.gov This dynamic behavior could have significant implications for how these oligonucleotides recognize their targets and interact with proteins. nih.govnih.gov Furthermore, MD simulations have shown that the impact of phosphorothioate modifications is dependent on the type of nucleic acid, with more pronounced effects observed in double-stranded DNA compared to single-stranded RNA. nih.gov These computational approaches are invaluable for understanding the complex interplay between chemical modification, conformational dynamics, and biological function, ultimately aiding in the rational design of more effective therapeutic oligonucleotides. nih.govnih.gov
Backbone Torsional Angle Analysis (e.g., ϵ and ζ, χ, α/γ)
Structural Dynamics in Modified Duplexes (DNA, RNA, DNA/RNA Hybrids)
The substitution of a non-bridging oxygen atom with sulfur in the phosphate (B84403) backbone of nucleic acids, creating a phosphorothioate (PS) linkage, introduces significant alterations to the structural dynamics of DNA, RNA, and DNA/RNA hybrid duplexes. oup.comoup.com This modification, which results in a chiral center at the phosphorus atom (designated as Rp or Sp isomers), influences the duplex conformation, flexibility, and local helical parameters, which are critical for their biological functions, such as protein recognition and therapeutic efficacy. oup.comnih.govresearchgate.net
Extensive molecular dynamics (MD) simulations and experimental studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), have revealed that the structural impact of PS modifications is context-dependent, varying with the type of duplex, the extent of modification, and the stereochemistry of the PS linkage. oup.comub.edu
DNA Duplexes
In DNA duplexes, extensive phosphorothioation can lead to substantial conformational changes. oup.com While often assuming a B-type duplex, similar to unmodified DNA, the introduction of PS linkages can alter key helical parameters. oup.com Studies on a B-DNA system with extensive PS modifications showed notable differences in inter-base pair parameters such as twist, roll, slide, and shift when compared to the natural phosphodiester (PO) DNA. oup.com A significant finding was the induction of a bimodal twist distribution at CpG base pair steps, indicating that these modified regions can alternate between high- and low-twist states. oup.com This dynamic behavior could play a role in how these molecules are recognized by proteins.
The chirality of the PS linkage is a critical determinant of structural perturbation. Theoretical investigations and molecular dynamics simulations have shown that the Rp configuration, where the sulfur atom points into the major groove, can be helix-destabilizing. oup.comresearchgate.net Conversely, the Sp configuration, with the sulfur atom oriented outwards, is considered less disruptive to the B-helix. oup.com Further studies indicate that the PS-S form (Sp), where sulfur atoms face the minor groove, results in a widened minor groove, whereas the PS-R form (Rp) has the opposite effect. researchgate.net The destabilizing effect of PS modifications is also reflected in melting temperatures (Tm), with fully phosphorothioated DNA duplexes showing significantly lower Tm values compared to their unmodified counterparts. oup.complos.org For instance, the Dickerson dodecamer with all phosphodiester linkages replaced by phosphorothioates showed a Tm of 49°C, a notable decrease from the 68°C of the unmodified version under the same conditions. oup.com
Table 1: Helical Parameter Changes in PS-Modified B-DNA
| Parameter | Observation in PS-Modified B-DNA | Impact |
|---|---|---|
| Twist | Bimodal distribution observed at CpG steps (alternating high- and low-twist states). oup.com | Affects target recognition and protein interactions. oup.com |
| Roll | Significant differences compared to natural DNA. oup.com | Alters local DNA bending and flexibility. |
| Slide | Significant differences compared to natural DNA. oup.com | Influences groove dimensions and base pair stacking. |
| Shift | Significant differences compared to natural DNA. oup.com | Affects the relative position of base pairs along the helical axis. |
| Groove Width | Sp-isomers can widen the minor groove; Rp-isomers can narrow it. researchgate.net | Modulates DNA shape and recognition by binding partners. |
RNA Duplexes
Phosphorothioation also affects the conformational dynamics of RNA. In a model single-stranded RNA (ssRNA) system with a bulge and hairpin region, PS modifications led to a more restricted and specific conformational sampling compared to the natural oligonucleotide. oup.com Analysis of helical parameters revealed differences in twist, slide, and shift, particularly near the bulge and within the hairpin. oup.com Notably, the helical rise (h-rise) was higher in the PS-modified system, suggesting a change in the stacking geometry of the bases. oup.com Furthermore, in a PS-modified ssRNA, a bulged adenosine (B11128) (A7) nucleotide exhibited larger fluctuations and loss of stacking compared to its behavior in the natural phosphodiester-based oligonucleotide, where it intercalates between flanking base pairs. oup.com These findings indicate that PS modifications can significantly alter RNA conformational dynamics, which may in turn influence duplex formation and interaction potential. oup.comresearchgate.net
DNA/RNA Hybrid Duplexes
The structural dynamics of DNA/RNA hybrid duplexes are of particular interest due to their role as intermediates in the action of antisense oligonucleotides (ASOs) that recruit RNase H. ub.edu The conformation of these hybrids is typically an intermediate between the canonical A-form of RNA and B-form of DNA. ub.eduresearchgate.net The introduction of PS modifications, and specifically their chirality, finely tunes this conformational balance. oup.comub.edu
Table 2: Research Findings on Chirality Effects in PS-DNA/RNA Hybrids
| PS Chirality | Duplex Conformation | Flexibility | Thermal Stability Order | Key Research Finding |
|---|---|---|---|---|
| Rp-PS | Intermediate A/B-form. ub.edu | Flexible, with deoxyribose sugar repuckering. nih.gov | PO > Rp-PS > Sp-PS. oup.com | The intermediate conformation and flexibility are considered important for RNase H activity. nih.govub.edu |
| Sp-PS | A-like conformation. oup.comub.edu | More rigid than Rp-PS hybrids. ub.edu | PO > Rp-PS > Sp-PS. oup.com | Shifts the duplex structure towards a canonical A-form geometry. ub.edu |
Reaction Mechanisms and Chemical Reactivity of Phosphorothiolates
Phosphoryl Transfer Reactions Involving Phosphorothiolates
Phosphorothiolates are extensively utilized in mechanistic enzymology to study phosphoryl transfer. Their reactivity often parallels that of natural phosphate (B84403) esters, yet with subtle differences that provide critical insights into reaction transition states and catalytic requirements.
Metal-Ion-Dependent Phosphotransesterification
Phosphorothiolates have proven particularly effective as probes for investigating metal-ion-dependent phosphotransesterification reactions researchgate.netnih.govresearchgate.net. The substitution of oxygen atoms in phosphate linkages with sulfur, forming phosphorothiolate or phosphorothioate (B77711) groups, typically reduces the affinity for "hard" metal ions like magnesium (Mg²⁺). This decreased affinity can lead to a reduction in the activity of ribozymes if the metal-oxygen interaction is crucial for their function acs.org.
A key experimental strategy involves "thiophilic metal rescue." If the catalytic activity is restored or enhanced by the addition of a "soft" metal ion, such as cadmium (Cd²⁺) or manganese (Mn²⁺), it provides strong evidence for inner-sphere coordination of the metal at the site of sulfur substitution acs.org. For instance, in divalent-metal-dependent reactions where a 3'-oxygen acts as the leaving group, a shift in metal specificity from Mg²⁺ to a softer metal upon 3'-sulfur substitution indicates a direct interaction between the metal ion and the leaving group nih.gov. Group II introns, which are metalloenzymes, exemplify this by utilizing a catalytic metal ion to stabilize the developing negative charge on the oxyanion leaving group during both steps of self-splicing, a mechanism elucidated through 3'-sulfur substitution experiments nih.gov.
Studies on an oligonucleotide containing a bridging 5'-phosphorothioate at an RNA linkage (e.g., 5'-ApCpGpGpTpCpTprCpsApCpGpApGpC-3') have demonstrated its heightened susceptibility to cleavage, with divalent metal cations significantly accelerating the reaction rate nih.govnih.gov. The observed rate enhancements correlate with Pearson's Hard and Soft Acids and Bases (HSAB) principle, suggesting that metal coordination to the 5'-mercapto leaving group plays a role in mediating the cleavage nih.govnih.gov.
The following table illustrates the relative cleavage rate enhancements observed for an oligonucleotide containing a bridging 5'-phosphorothioate RNA linkage in the presence of various divalent metal cations:
| Metal Ion (5 mM) | Relative Cleavage Rate Enhancement |
| Mg²⁺ | 10 |
| Ca²⁺ | 24 |
| Mn²⁺ | 71 |
| Co²⁺ | 98 |
| Zn²⁺ | 370 |
| Cd²⁺ | 3400 |
General Acid-Base Catalyzed Phosphotransesterification
Phosphorothiolates are also instrumental in probing general acid-base catalyzed phosphotransesterification mechanisms researchgate.netnih.govresearchgate.net. Their use can resolve kinetic ambiguity, allowing for the precise assignment of roles to catalytic groups as either general acids or bases researchgate.netnih.govresearchgate.net.
A notable characteristic of 5'-phosphorothiolate linkages within RNA is their reduced susceptibility to acid-assisted catalysis during cleavage, primarily because the 5'-sulfur atom itself functions as an excellent leaving group researchgate.netoup.com. This contrasts with the behavior of natural phosphodiester linkages. Furthermore, for a 2'-amino-5'-S-phosphorothiolate linkage, cleavage has been observed to occur independently of pH at values above 7, indicating a lack of susceptibility to base catalysis in this specific context acs.org. This pH-independent cleavage behavior stands in contrast to the pH-dependent cleavage typically observed for the corresponding 2'-amino-5'-O-phosphodiester acs.org.
Comparative Analysis of Transition State Structures with Phosphate Esters
Kinetic isotope effect (KIE) studies further differentiate the inherent chemistry of these esters. For phosphorothioate monoesters, the leaving group bond fission in the transition state is more advanced compared to their phosphate analogues nih.govacs.org. Conversely, in the alkaline hydrolysis of phosphorothioate diesters and triesters, the bond fission is somewhat less advanced than in their phosphate ester counterparts nih.govacs.org. Nonenzymatic reactions of thio-substituted compounds generally exhibit loose transition states for monoesters and progressively tighter transition states for diesters and triesters, mirroring the behavior of phosphate esters stanford.edu. However, a key distinction is that while phosphate monoesters typically react via concerted mechanisms without forming stable metaphosphate intermediates, thiometaphosphate intermediates have been reported in some phosphorothioate reactions stanford.edu.
Density-functional methods have been employed to study primary and secondary kinetic and equilibrium isotope effects in the dianionic reaction mechanism for methanolysis of ethylene (B1197577) phosphate, considering various thio-substitutions rutgers.edu. For instance, thio substitution at the O2' position leads to a transition state with the least associative character and a significant decrease in reaction free energy, implying that thiolate attack at the phosphate center is considerably slower than alkoxide attack rutgers.edu. Conversely, thio substitution at the O5' position results in the largest activation barrier and reaction free energy rutgers.edu.
Chemical and Enzymatic Cleavage of this compound Derivatives
The distinct chemical properties of this compound derivatives render them uniquely responsive to various chemical and enzymatic cleavage agents, offering valuable mechanistic insights into biological processes researchgate.netnih.govresearchgate.net.
Susceptibility to Cleavage Agents
This compound linkages are generally susceptible to cleavage by specific chemical agents, notably silver ions (Ag⁺) and aqueous iodine acs.orgliverpool.ac.ukpnas.org. In the case of iodine-induced cleavage, iodine chemoselectively binds to the sulfur atom of the phosphorothioate link via a strong halogen bond, initiating the cleavage process pnas.org. The cleavage of the bridging P-O bond in these reactions is highly dependent on the chemical environment and the specific DNA sequence, with Tris buffer identified as a general base that facilitates this cleavage pnas.org.
An oligonucleotide featuring a bridging 5'-phosphorothioate at an RNA linkage exhibits exceptional susceptibility to cleavage when compared to its corresponding oxo, deoxy, and thiodeoxy derivatives nih.govnih.gov. The rate of this cleavage is dramatically increased by the presence of divalent metal cations nih.govnih.gov. The products resulting from such cleavage are typically a 5'-thiol-containing fragment and a 2',3'-cyclic phosphate-containing fragment nih.govnih.gov.
In enzymatic contexts, this compound DNA has demonstrated resistance to scission by certain restriction endonucleases, such as Eco RV liverpool.ac.uk. This resistance has been leveraged to develop methods for strand-specific and sequence-specific cleavage in double-stranded DNA liverpool.ac.uk. Human topoisomerase IIα, an enzyme critical for DNA topology, can cleave DNA containing a 3'-bridging this compound acs.org. This scission generates a 3'-terminal sulfhydryl (-SH) moiety, which is a poor nucleophile compared to the natural 3'-hydroxyl (-OH) group. Consequently, topoisomerase II cannot efficiently ligate these this compound substrates once cleaved, allowing for the isolation and study of the forward DNA cleavage reaction acs.org.
Distinct Cleavage Pathways of 5'-Phosphorothiolate Linkages in RNA
Within oligoribonucleotides, 5'-phosphorothiolate linkages are highly activated and undergo cleavage significantly faster through the attack of an adjacent 2'-hydroxyl group compared to their 5'-oxygen counterparts researchgate.netoup.com. As previously noted, the 5'-sulfur's excellent leaving group ability contributes to the reduced susceptibility of 5'-phosphorothiolate linkages in RNA to acid-assisted catalysis researchgate.netoup.com.
These linkages undergo specific cleavage at the this compound bond in the presence of silver ions researchgate.net. Interestingly, unlike 3'-phosphorothiolate (3'-PS) linkages in RNA, 5'-phosphorothiolate (5'-PS) linkages are resistant to cleavage by snake venom phosphodiesterase researchgate.netoup.com. Furthermore, RNA 5'-PS linkages can participate in 2'-O-transphosphorylation reactions, leading to both cleavage and isomerization pathways researchgate.net.
Oligoribonucleotides containing 5'-phosphorothiolate linkages have been successfully employed as mechanistic probes to investigate the catalytic mechanisms of various nucleolytic ribozymes, including the hammerhead, HDV, and VS ribozymes oup.com. In the context of RNA interference (RNAi), substituting a single phosphorothioate for the scissile phosphate can block cleavage. This inhibition can be overcome by the addition of a thiophilic cation like Mn²⁺, but not by Mg²⁺ or Ca²⁺ sdbonline.org. This observation suggests that during catalysis, a Mg²⁺ ion is coordinated to the RNA substrate via a nonbridging oxygen of the scissile phosphate sdbonline.org.
The cleavage of a phosphorothioate bond can proceed via an in-line attack of the 2'-hydroxyl group on the neighboring phosphorus atom. This mechanism results in an inversion of configuration at the phosphorus center, yielding the exo-configured cyclic thiophosphate from the Sp-epimer. Alternatively, an adjacent attack, which may involve pseudorotation, leads to retention of configuration, producing the endo-isomer from the Sp-epimer researchgate.net.
Nucleophilic Reactions of this compound Oligonucleotides
Phosphorothioate oligonucleotides (PS-ODNs) are highly valuable for oligonucleotide functionalization due to the increased nucleophilicity of the sulfur atom compared to oxygen in the natural phosphodiester backbone. This enhanced nucleophilicity enables efficient and site-specific covalent conjugation with various electrophilic reagents. nih.govresearchgate.netresearchgate.net
The nucleophilic reaction between phosphorothioate oligonucleotides and electrophilic reagents offers a cost-effective and efficient method for precise incorporation of desired chemical structures at specific sites along the phosphorothioate backbone. nih.govresearchgate.netresearchgate.net This approach allows for the attachment of diverse functional groups, including fluorescent dyes, therapeutic drugs, nitric oxide radicals, protecting groups, nanoparticles, peptides, and proteins. researchgate.net A key advantage of this covalent modification strategy is its ability to overcome the limitations of traditional modification techniques, which are typically restricted to the 5′ and 3′ termini of oligonucleotides, thereby enabling more diverse and precise modifications across the oligonucleotide structure. researchgate.netumich.edu Furthermore, these reactions are characterized by high reactivity and yield, and they can enhance the hydrophilicity of compounds that might otherwise be hydrophobic. nih.govresearchgate.netresearchgate.net Importantly, the structural and functional integrity of the oligonucleotides is generally preserved during these modifications. nih.govresearchgate.netresearchgate.net
The mechanism of these nucleophilic reactions involves the attack of the thiolate anion on an electrophilic center. Terminal phosphorothioates, which exist as monoesters, readily react with thiophilic moieties. oup.com Internucleotidic phosphorothioate diesters can also undergo alkylation at elevated temperatures over several hours with similar thiophiles. oup.com
Conjugation reactions are often conducted in an aqueous medium or a mixture of water and organic solvents, chosen for oligonucleotide solubility. umich.edu However, strong solvation of nucleophilic groups, such as oxygenated anions and amines, by water can lead to slower reaction rates and lower yields. umich.edu Recent advancements in oligonucleotide functionalization include the use of copper-mediated "click" chemistry and copper-free "click" chemistry strategies for attaching various probes to oligonucleotides. diva-portal.org While phosphorothioate (PTO) modified backbones are compatible with these methods, copper-based click strategies can present specific challenges with PTO modifications. diva-portal.org
Covalent Conjugation with Electrophilic Reagents
Oxidation Kinetics and Stability of this compound Linkages
Phosphorothioate (PS) linkages are known to be susceptible to oxidation, a process that can occur during various stages, including oligonucleotide synthesis, storage, processing, and under in vivo conditions. acs.orgnih.gov This oxidation typically results in the conversion of the phosphorothioate (PS) linkage back to a phosphodiester (PO) linkage, or can lead to more significant damage such as DNA strand breaks or the formation of phosphonate (B1237965) products. nih.govoup.compnas.orgoup.comnih.gov Common oxidants include hydrogen peroxide (H₂O₂) and hypochlorous acid (HOCl). nih.govoup.compnas.orgoup.comnih.gov HOCl generally requires lower concentrations to consume PS-containing dinucleotides compared to H₂O₂, attributed to its higher reaction rate constant with thiols. nih.gov
Despite their susceptibility to oxidation, phosphorothioate modifications can also confer antioxidant activity to DNA, protecting against oxidative damage by scavenging reactive oxygen species like hydroxyl radicals. oup.compnas.orgoup.comnih.gov The "thio effect" of phosphorothioate substitution enhances the antihydrolytic stability of these linkages by one to two orders of magnitude compared to phosphodiesters, making them valuable in the development of stable antisense RNA drugs. pnas.org
Recent research has provided detailed insights into the kinetics of PS to PO conversion, revealing a non-random nature of this oxidation process within oligonucleotides. Studies monitoring the oxidation kinetics of individual PS linkages in modified single-guided RNA (sgRNA) under oxidative stress conditions (e.g., 0.1% (v/v) H₂O₂ at 22 °C over 72 hours) have demonstrated that the conversion rates are dependent on the position of the phosphorothioate linkage. acs.orgnih.gov Specifically, terminal phosphorothioate groups are oxidized more rapidly than those located internally. acs.org
The observed order of PS → PO conversion rates is: first linkage > second linkage > third linkage. acs.org This positional preference indicates that the oxidation of phosphorothioate linkages is not a random process but rather influenced by the oligonucleotide's structure and the accessibility of the individual linkages. acs.org This understanding is crucial for predicting the stability of PS-modified oligonucleotides and for the rational design of nucleic acid therapeutics. acs.orgnih.gov
Table 1: Observed Trends in Phosphorothioate Linkage Oxidation Kinetics
| Oxidant Used | Temperature | Duration | Overall Trend in PS Abundance | Positional Oxidation Rate Trend (PS → PO Conversion) | Reference |
| 0.1% (v/v) H₂O₂ | 22 °C | 72 h | Gradual decrease in 3xPS precursor; increase in oxidized products (2xPS > 1xPS > 0xPS) | First linkage > Second linkage > Third linkage (Terminal PS oxidized more rapidly) | acs.orgnih.gov |
The presence of phosphorothioate internucleotide bonds has been investigated for its influence on DNA oxidation processes, such as those initiated by ultraviolet A (UVA) radiation. In some contexts, the presence of a phosphorothioate bond did not alter the stability of double-stranded DNA under UVA irradiation, with the termination of the oxidation process predominantly observed on thymine (B56734) moieties, suggesting a sequence-dependent radical cation migration. researchgate.net
Applications of Phosphorothiolates As Research Probes and Tools
Probing Enzyme Mechanisms
The substitution of a bridging or non-bridging oxygen with sulfur in a phosphodiester linkage creates a phosphorothiolate, a molecule that is structurally very similar to its natural counterpart but possesses distinct electronic and steric properties. researchgate.netnih.gov This subtle alteration allows researchers to probe the transition states of enzyme-catalyzed reactions, identify catalytically important functional groups, and dissect complex kinetic behaviors. acs.orgbeilstein-journals.org
This compound-containing oligonucleotides have been instrumental in unraveling the mechanisms of a wide array of RNA and protein enzymes that chemically modify nucleic acids. acs.org The replacement of a specific 3'- or 5'-bridging oxygen with sulfur creates a this compound linkage that can significantly impact the rate of enzyme-catalyzed cleavage. nih.govacs.org This "thio effect" provides a powerful tool for identifying the rate-limiting step of a reaction and for probing the interactions between the enzyme and the scissile phosphate (B84403). beilstein-journals.org
One of the most significant applications of phosphorothiolates has been in demonstrating that RNA splicing systems are metalloenzymes. researchgate.netnih.gov By substituting a non-bridging oxygen with sulfur, which has a different affinity for metal ions compared to oxygen, researchers have been able to map the ligands that reside within RNA active sites and verify the functional relevance of crystal structures. researchgate.netnih.gov These studies have provided critical insights into the catalytic mechanisms of large ribonucleoprotein complexes like the spliceosome. acs.org
The utility of phosphorothiolates extends to the study of various protein enzymes that act on nucleic acids. For instance, they have been used to investigate the mechanisms of DNA topoisomerases, where 5'-phosphorothiolate-containing oligodeoxyribonucleotides act as suicide substrates, trapping the enzyme-DNA covalent intermediate. oup.com This allows for the detailed examination of the cleavage and ligation steps of the topoisomerase reaction.
A common challenge in mechanistic enzymology is the presence of kinetic ambiguity, where multiple mechanistic models can equally explain the observed kinetic data. Phosphorothiolates offer a powerful strategy to circumvent this problem. researchgate.netnih.gov By introducing a this compound linkage at the cleavage site, the chemical step of the reaction is often significantly slowed down, allowing for the dissection of individual steps in the catalytic cycle. acs.orgbeilstein-journals.org
Phosphorothiolates have proven to be invaluable in assigning specific roles to catalytic groups within an enzyme's active site, particularly in identifying general acids and bases. nih.govacs.org General acid-base catalysis is a common strategy employed by enzymes to facilitate phosphoryl transfer reactions. ius.edu.ba A general base will deprotonate a nucleophile to increase its reactivity, while a general acid will protonate a leaving group to make it a better leaving group.
The substitution of a bridging oxygen with sulfur in a this compound linkage can significantly alter the pKa of the leaving group. ingentaconnect.com A thiol leaving group is generally more acidic than its alcohol counterpart, meaning it is a better leaving group and may not require protonation by a general acid catalyst. nih.gov Therefore, if an enzyme-catalyzed reaction is significantly less dependent on a particular functional group when a this compound substrate is used, it strongly suggests that this functional group acts as a general acid in the native reaction. nih.govacs.org This strategy has been successfully employed to identify general acid catalysts in a variety of enzymes, including ribozymes and protein nucleases. nih.govportlandpress.com
The study of small nucleolytic ribozymes, such as the hammerhead, hepatitis delta virus (HDV), and Varkud satellite (VS) ribozymes, has been greatly advanced by the use of this compound-modified RNA substrates. oup.comoup.com These ribozymes catalyze site-specific cleavage of RNA via a transesterification reaction involving the 2'-hydroxyl group as the nucleophile. nih.gov
In the case of the hammerhead ribozyme, 5'-phosphorothiolate substitution at the scissile phosphate was used to demonstrate the role of the G8 O2' hydroxyl group in general acid catalysis. nih.gov The reduced cleavage activity of a G8 O2'H variant was restored by the this compound substitution, as the thiolate leaving group does not require protonation. nih.gov Similar strategies have been applied to the HDV and VS ribozymes to elucidate their catalytic mechanisms. oup.com For instance, in the VS ribozyme, this compound substitution has been used to probe the role of metal ions in catalysis and to investigate the conformational changes that occur during the reaction. researchgate.net
Table 1: Application of Phosphorothiolates in Studying Nucleolytic Ribozymes
| Ribozyme | This compound Application | Key Finding |
|---|---|---|
| Hammerhead | 5'-Phosphorothiolate substitution at the cleavage site. | Revealed the role of the G8 O2' hydroxyl group as a general acid catalyst. nih.govportlandpress.com |
| HDV | 5'-Phosphorothiolate-modified substrates. | Used to investigate the roles of metal ions and specific nucleobases in catalysis. oup.com |
| VS | 5'-Phosphorothiolate-containing oligonucleotides. | Employed to study the mechanism of cleavage and the conformational dynamics of the ribozyme. oup.comresearchgate.net |
Phosphatidylinositol-specific phospholipase C (PI-PLC) is a key enzyme in cellular signaling pathways, catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov Understanding the mechanism of PI-PLC is crucial for deciphering these signaling cascades.
This compound analogues of phosphatidylinositols have been synthesized and used as substrates to probe the catalytic mechanism of PI-PLC. nih.gov These analogues, where the phosphodiester linkage is replaced by a this compound, are cleaved by PI-PLC to produce a thiol analogue of diacylglycerol, which can be readily quantified. nih.gov
Kinetic studies using these this compound substrates have provided significant insights into the enzyme's specificity and catalytic strategy. For example, it was found that substrates phosphorylated at the inositol 4-position were cleaved much more efficiently than those without this phosphorylation, highlighting the importance of interactions between the enzyme and the 4-phosphate group for catalysis. nih.gov Furthermore, the use of this compound substrates with varying leaving group pKa values has helped to elucidate the roles of specific amino acid residues in the active site, such as the general acid and base catalysts. acs.org
Investigating Nucleolytic Ribozymes (e.g., Hammerhead, HDV, VS)
Studies of Nucleic Acid Catalysis
Beyond their application in studying specific enzymes, phosphorothiolates have become a more general tool for investigating the fundamental principles of nucleic acid catalysis. oup.com The ability to synthetically introduce a this compound linkage at a specific position within an RNA or DNA molecule provides a precise method for probing the chemical environment of that linkage and its role in catalysis. oup.com
Oligoribonucleotides containing a 5'-phosphorothiolate linkage have been particularly useful in studying the mechanisms of RNA catalysis. oup.comoup.com These linkages are highly activated and undergo cleavage more rapidly than their natural phosphodiester counterparts, providing a sensitive probe for catalytic activity. oup.com By systematically replacing phosphodiester linkages with phosphorothiolates, researchers can map the catalytically important regions of a ribozyme and identify functional groups that are critical for catalysis. oup.comresearchgate.net
These studies have contributed to a deeper understanding of how RNA molecules can function as enzymes, a field that has significant implications for our understanding of the origins of life and for the development of new RNA-based therapeutics. acs.org
Conformational Studies of Oligonucleotides
Research indicates that phosphorothioate (B77711) (PS) modifications impart a unique conformational flexibility to oligonucleotides. ub.edu Studies have shown that antisense oligonucleotides (ASOs) with a phosphorothioate backbone adopt an intermediate A/B-form helical structure. ub.edu This conformation is neither a pure B-form (typical for DNA-DNA duplexes) nor a pure A-form (typical for RNA-RNA duplexes), but a hybrid that is crucial for recognition and cleavage by RNase H. ub.edu
Furthermore, the conformation of single-stranded oligonucleotides (SSOs) modified with phosphorothioates can directly impact their biological effects. A study screening a library of phosphorothioate and 2'-O-methyl-modified SSOs revealed a structure-cytotoxicity relationship. nih.gov Using techniques like circular dichroism and nuclear magnetic resonance, researchers found that SSOs capable of forming stable hairpin structures are more likely to be cytotoxic than those that remain in a more flexible, extended conformation. nih.gov The binding of PS-ASOs can also induce conformational changes in the proteins they interact with, which in turn can alter protein-protein interactions. nih.gov
| Chirality | Creates Rp and Sp stereoisomers at each modification site. ub.edu | The specific mix of Rp and Sp isomers can influence RNase H degradation efficiency. ub.edu |
Investigating Protein-Nucleic Acid Interactions
Phosphorothioate modifications are a cornerstone for studying the complex interplay between nucleic acids and proteins. The introduction of a sulfur atom increases the "softness" of the phosphate backbone, leading to enhanced binding to a wide array of cellular proteins compared to unmodified phosphodiester oligonucleotides. oup.comresearchgate.net These interactions are critical as they influence the distribution, cellular uptake, intracellular trafficking, and ultimately the potency and potential toxicity of the oligonucleotides. oup.comresearchgate.net Researchers utilize PS-modified nucleic acids to identify and characterize these protein partners, unraveling cellular pathways and mechanisms. The interactions are generally non-specific in terms of sequence but are driven by the chemical nature of the phosphorothioate linkage. nih.gov
In many bacteria and archaea, a physiological DNA modification involves the sequence-specific replacement of a non-bridging phosphate oxygen with sulfur, a process known as phosphorothioation. pnas.orgfrontiersin.orgnih.gov This modification is catalyzed by a suite of proteins encoded by the highly conserved dnd (DNA degradation) gene cluster. pnas.orgnih.gov The Dnd system is believed to function as a restriction-modification system, protecting the host's DNA while marking foreign DNA for degradation. mdpi.com this compound analogs have been instrumental in characterizing the function of the Dnd protein complex.
The core machinery consists of several Dnd proteins that assemble into a complex to perform the oxygen-sulfur swap:
DndA: A cysteine desulfurase that mobilizes sulfur from L-cysteine. nih.govmdpi.com It interacts with DndC to which it passes the sulfur atom. frontiersin.org
DndB: A regulatory protein, possibly involved in enhancing the stability or solubility of DndC. frontiersin.orgnih.gov
DndC: A key protein containing a 4Fe-4S iron-sulfur cluster that accepts the sulfur from DndA. mdpi.com It plays a crucial role in recognizing the consensus DNA sequence for modification and acts as a 'connector' by binding to both DndA and DndD. nih.govmdpi.com
DndD: An ATPase that is proposed to be involved in altering the DNA structure to facilitate sulfur incorporation. pnas.orgfrontiersin.org It interacts strongly with both DndC and DndE. frontiersin.org
DndE: The smallest protein in the complex, DndE is a DNA-binding protein with a preference for nicked double-stranded DNA. nih.gov It is believed to bind the target DNA and present it to the complex for modification. mdpi.comnih.gov
Studies have shown that DndA, DndC, DndD, and DndE form a protein complex, and their interactions proceed in an assembly line fashion, reflecting their gene organization. frontiersin.orgnih.gov
Table 2: Functions of Dnd Proteins in Bacterial DNA Phosphorothioation
| Protein | Proposed Function | Key Interaction Partners |
|---|---|---|
| DndA | Cysteine desulfurase; mobilizes sulfur. nih.govmdpi.com | DndC frontiersin.org |
| DndB | Transcriptional regulator; may stabilize DndC. pnas.orgnih.gov | DndC nih.gov |
| DndC | Accepts sulfur via 4Fe-4S cluster; recognizes DNA sequence. mdpi.com | DndA, DndD frontiersin.orgmdpi.com |
| DndD | ATPase; likely involved in DNA structural alteration. pnas.orgfrontiersin.org | DndC, DndE frontiersin.org |
| DndE | Binds to nicked DNA, presenting it to the complex. nih.gov | DndD, DNA frontiersin.orgnih.gov |
The eukaryotic translation initiation factor 4E (eIF4E) is a critical protein that recognizes and binds to the 7-methylguanosine (B147621) (m⁷G) cap structure at the 5' end of eukaryotic mRNAs, initiating protein synthesis. acs.orgnih.gov this compound chemistry has been employed to create modified mRNA cap analogs to probe and enhance this interaction.
Specifically, anti-reverse cap analogs (ARCAs) containing a phosphorothioate substitution at the β-phosphate (β-S-ARCA) have been developed. These analogs exist as two diastereomers, D1 and D2. acs.org Biophysical studies and X-ray crystallography have provided detailed insights into their interaction with eIF4E. acs.orgnih.gov
The key finding is that the phosphorothioate modification significantly enhances the binding affinity for eIF4E compared to unmodified caps. acs.org The D1 isomer, in particular, shows a several-fold higher affinity. acs.org Structural analysis revealed that this "thio-effect" is due to a favorable electrostatic interaction. The negatively charged sulfur atom occupies a binding cavity between two positively charged amino acids, Lysine 162 and Arginine 157, in the eIF4E protein. nih.gov This stabilizing interaction occurs for both the D1 and D2 isomers, although it requires different conformations of the triphosphate chain for each, explaining why both diastereomers exhibit higher affinity than their unmodified counterparts. nih.gov
Table 3: Binding Affinities of Phosphorothioate Cap Analogs to eIF4E
| Cap Analog | eIF4E Affinity (Kₐ, M⁻¹) | Fold Increase vs. Unmodified | Key Structural Interaction |
|---|---|---|---|
| Unmodified ARCA | ~1.0 x 10⁶ | 1x | Standard cap-binding pocket interactions. |
| β-S-ARCA (D2) | ~2.0 x 10⁶ | 2x | Sulfur atom interacts with Lys162 and Arg157. nih.gov |
| β-S-ARCA (D1) | ~4.0 x 10⁶ | 4x | Sulfur atom interacts with Lys162 and Arg157. acs.orgnih.gov |
Note: Affinity values are approximate and based on reported relative increases.
The therapeutic and research utility of oligonucleotides depends on their ability to enter cells and reach their target compartment. Phosphorothioate modifications play a crucial role in this process by mediating interactions with a host of cell surface proteins that facilitate cellular uptake. researchgate.netresearchgate.net
PS-modified oligonucleotides can enter cells without transfection reagents through a process of productive uptake, which appears to be mediated by receptor-mediated endocytosis. researchgate.netcloudfront.net
Binding: PS-ASOs bind to various cell surface proteins, which act as "receptors." Dozens of such binding proteins have been identified, including the Epidermal Growth Factor Receptor (EGFR). researchgate.net
Internalization: Following binding, the oligonucleotide-protein complexes are internalized into the cell, often via clathrin-coated pits. researchgate.netcloudfront.net Studies have shown PS-ASOs co-localizing with EGFR in these structures. researchgate.net
Trafficking: Once inside, the oligonucleotides are trafficked through the endocytic pathway, moving from early endosomes to late endosomes and lysosomes. researchgate.netcloudfront.net The trafficking process is essential, as the ASO must escape from these vesicles into the cytoplasm or nucleus to engage its target RNA. The reduction of EGFR has been shown to delay the trafficking of PS-ASOs from early to late endosomes, underscoring the importance of these protein interactions for productive uptake. researchgate.net
Accumulation: PS-ASOs tend to accumulate in endocytic compartments. The efficient release from these compartments, particularly late endosomes, is a critical and rate-limiting step for the biological activity of the oligonucleotide. researchgate.net
The presence of phosphorothioate linkages appears to stimulate this uptake process. Studies have shown that co-incubation of siRNA with phosphorothioate-modified oligonucleotides can stimulate the cellular uptake of the siRNA in trans, suggesting the PS modification actively engages a general uptake machinery. nih.gov
Interactions with Eukaryotic Translation Initiation Factor 4E (eIF4E)
Applications in Genome Editing Research (e.g., CRISPR/Cas9 sgRNA)
The CRISPR/Cas9 system has revolutionized genome editing, relying on a single guide RNA (sgRNA) to direct the Cas9 nuclease to a specific DNA target. nih.govnih.gov A significant challenge for therapeutic applications is the potential degradation of the sgRNA by cellular nucleases, especially when delivered as an RNA or ribonucleoprotein (RNP) complex. nih.govplos.org
To enhance the stability and efficacy of the sgRNA, chemical modifications are introduced, with phosphorothioate linkages being one of the most common and crucial. acs.orgsynthego.com PS linkages are typically added to the first few and/or last few nucleotides at the 5' and 3' ends of the synthetic sgRNA. nih.govplos.org
The primary benefits of this modification in the context of CRISPR are:
Nuclease Resistance: The sulfur-for-oxygen substitution in the phosphate backbone makes the internucleotide linkage resistant to cleavage by exonucleases. nih.govsynthego.com This increases the half-life of the sgRNA within the cell.
Enhanced Editing Efficiency: By preventing premature degradation, PS modifications ensure that more intact sgRNA is available to form a complex with the Cas9 protein. This leads to more efficient and sustained gene editing activity, particularly when using transient delivery methods like electroporation of Cas9 mRNA or RNP complexes. plos.orgacs.org
Research has shown that while unmodified sgRNAs are rapidly degraded when co-electroporated with Cas9 mRNA, sgRNAs stabilized with as few as three PS linkages on each end are protected and yield robust editing. plos.org The use of PS-modified synthetic gRNAs allows for the creation of entirely DNA-free editing systems, which is advantageous for therapeutic applications as it reduces the risk of off-target effects associated with prolonged expression from plasmids. plos.org
Table 4: Effect of Phosphorothioate (PS) Modifications on sgRNA Performance
| sgRNA Modification Pattern | Application/Delivery Method | Outcome | Reference |
|---|---|---|---|
| Unmodified sgRNA | Co-electroporation with Cas9 mRNA | Low to no gene editing activity due to rapid degradation. | plos.org |
| 3xPS on 5' and 3' ends | Co-electroporation with Cas9 mRNA | Significant increase in indel formation; protects sgRNA from degradation. | plos.org |
| Unmodified sgRNA | Co-electroporation with Cas9 RNP | Gene editing is successful as the protein protects the gRNA. | plos.org |
| 1-3xPS on ends | Co-electroporation with Cas9 RNP | Can modestly improve editing efficiency (>1.5-fold). | plos.org |
| Multiple PS linkages | General Genome Editing | Enhances sgRNA stability, pharmacokinetics, and target binding. | nih.govnih.govacs.org |
Table 5: List of Compounds Mentioned
| Compound Name |
|---|
| 2'-O-methyl |
| 7-methylguanosine (m⁷G) |
| Anti-reverse cap analog (ARCA) |
| L-cysteine |
| Phosphodiester |
| This compound |
Advanced Analytical Methodologies for Phosphorothiolate Analysis
Chromatographic Techniques
Chromatography is a cornerstone of phosphorothiolate analysis, offering various modes of separation that can be tailored to the specific analytical need. sigmaaldrich.comnih.gov The choice of technique often depends on the desired outcome, whether it is routine quality control, impurity profiling, or detailed characterization of diastereomers. nih.govresearchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis and purification of synthetic oligonucleotides, including phosphorothiolates. nih.govatdbio.com It allows for the separation of oligonucleotides of similar sizes and is amenable to automation. atdbio.com The inherent issue with phosphorothioate (B77711) oligonucleotides is the creation of a stereogenic α-phosphorus, which results in diastereomers that have slightly different elution times during chromatography, complicating the analytical HPLC profiles used to determine purity. sigmaaldrich.com Both reversed-phase and strong anion-exchange HPLC protocols have demonstrated success in separating these challenging mixtures. nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on their hydrophobicity. atdbio.com In the context of this compound oligonucleotides, RP-HPLC is effective in separating the full-length product from shorter, truncated failure sequences. atdbio.com The presence of phosphorothioate linkages complicates RP-HPLC profiles, often leading to split or broadened peaks due to the presence of numerous diastereomers. sigmaaldrich.com Despite this, RP-HPLC remains a fundamental technique for assessing the purity of these compounds. sigmaaldrich.com For instance, a study analyzing a 20mer oligonucleotide with an increasing number of phosphorothioate linkages demonstrated that as the number of these linkages increased, the chromatography peaks in RP-HPLC profiles began to split and broaden. sigmaaldrich.com
| Number of Phosphorothioate Linkages | Observed RP-HPLC Profile |
| 0 | Sharp, single peak |
| 1 | Slightly broadened peak |
| 2 | Appearance of split peaks |
| 5 | Further broadening and splitting |
| 10 | Significant peak broadening |
| 15 | Highly broadened peak profile |
| 19 | Very broad, poorly resolved peak |
| Data derived from a study on a 20mer oligonucleotide showing the effect of increasing phosphorothioate linkages on RP-HPLC profiles. sigmaaldrich.com |
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC) separates oligonucleotides based on the charge differences arising from the phosphodiester and phosphorothioate backbone. atdbio.comidtdna.com Longer oligonucleotides, having a greater net negative charge, are retained more strongly on the anion-exchange column and elute later than shorter sequences. atdbio.com Similar to RP-HPLC, IE-HPLC profiles of phosphorothioates are affected by the presence of diastereomers, which can cause peak broadening. sigmaaldrich.com However, IE-HPLC is particularly sensitive to differences in the length of the oligonucleotide backbone, although it may not always resolve oligomers that differ by only a single base unit. researchgate.net Strong anion-exchange (SAX) HPLC has been successfully used to separate fully sulfurized phosphorothioates from their incompletely sulfurized (phosphodiester) counterparts by employing specific anionic eluents. google.com This technique is also valuable for purifying longer oligonucleotides, typically in the range of 40–100 bases. atdbio.com
Reverse-Phase HPLC (RP-HPLC)
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-HPLC)
Ion-Pair Reversed-Phase Liquid Chromatography (IP-RP-HPLC) has become a dominant technique for the analysis of therapeutic oligonucleotides. researchgate.net This method involves the use of an ion-pairing agent, typically an alkylamine, in the mobile phase. diva-portal.org The ion-pairing agent interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotide, allowing for separation on a reversed-phase column based on both charge and hydrophobicity. chromatographyonline.com
The choice of ion-pairing agent and its concentration significantly influences the separation. For instance, using triethylammonium (B8662869) acetate (B1210297) (TEAA) can allow for the separation of diastereomers, while more hydrophobic ion-pairing agents like tributylammonium (B8510715) acetate (TBuAA) tend to suppress diastereomer separation, resulting in a more size-based separation. diva-portal.org The addition of modifiers like hexafluoroisopropanol (HFIP) to the mobile phase can enhance resolution and is often used in LC-MS applications. lcms.cz
A systematic study on pentameric phosphorothioate oligonucleotides revealed several key findings:
Alkylamine Chain Length: Diastereomer selectivity increases with a decrease in the carbon chain length of the tertiary alkylamine ion-pair reagent. diva-portal.orgnih.gov
Ion-Pair Concentration: Using a highly selective ion-pair reagent like triethylammonium, selectivity for diastereomers increases as the ion-pair concentration decreases. nih.gov
Position of Modification: Sulfur substitution in the center of the oligonucleotide results in higher diastereomer selectivity compared to substitutions at the ends. nih.gov
Nucleobase Type: The type of nucleobase significantly affects selectivity, with a pentamer of cytosine showing approximately double the diastereomer selectivity of a thymine (B56734) pentamer. nih.gov
| Ion-Pairing Reagent System | Key Characteristics | Application Focus |
| Triethylamine (B128534) (TEA) / Hexafluoroisopropanol (HFIP) | Limits hydrophobic interactions, leading to size-based separations. | Impurity analysis where diastereomer separation is not desired. lcms.cz |
| Triethylammonium Acetate (TEAA) | "Weak" ion-pair reagent that allows for the resolution of diastereomers. | Detailed characterization of diastereomeric profiles. lcms.cz |
| Tributylamine (TBuA) / Heptanoic Acid | Suppresses diastereomer separation while improving selectivity between the main product and impurities. nih.gov | Quality control for separating phosphodiester and n-1 impurities. nih.gov |
| N,N-Diisopropylethylamine (DIPEA) / Hexafluoroisopropanol (HFIP) | A common system used for robust IP-RP-HPLC methods. | Routine analysis and impurity profiling. researchgate.net |
Mixed-Mode Chromatography
Mixed-Mode Chromatography (MMC) utilizes a stationary phase with multiple functionalities, offering unique selectivity for complex separations. For phosphorothioate analysis, columns combining anion-exchange (AEX) and hydrophobic interaction (HIC) or reversed-phase properties are employed. nih.govdntb.gov.ua This approach can provide enhanced resolution between the target phosphorothioate oligonucleotide and closely related impurities, such as their phosphodiester (PO) counterparts. nih.gov
One study investigated a trimodal stationary phase with reversed-phase, anion-exchange, and cation-exchange functionalities. It demonstrated that a combination of AEX and HIC retention mechanisms could be used on a single column to separate deprotected oligonucleotides. nih.gov This methodology proved effective for separating an 18- to 20-mer single-stranded antisense oligonucleotide from its phosphodiester impurity, achieving purities of 60-80% at a semi-preparative scale. nih.gov
Hydrophilic Interaction Chromatography
Hydrophilic Interaction Chromatography (HILIC) has emerged as a viable alternative to IP-RP-HPLC, particularly due to its compatibility with mass spectrometry (MS) as it often does not require ion-pairing reagents. researchgate.net HILIC separates analytes based on their polarity, with retention occurring through partitioning into a water-enriched layer on the surface of a polar stationary phase. chemrxiv.org
Separation and Characterization of Diastereomers
The separation of this compound diastereomers is a significant analytical challenge due to their identical mass, charge, length, and sequence. nih.gov Various liquid chromatography (LC) and capillary electrophoresis (CE) methods have been developed to address this. colab.wsresearchgate.net
Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used technique for separating these isomers. nih.gov The separation selectivity can be influenced by several factors, including the type and concentration of the ion-pair reagent and the gradient slope. researchgate.net For instance, decreasing the carbon chain length of the tertiary alkylamine ion-pair reagent has been shown to increase diastereomer selectivity. researchgate.net
Anion-exchange chromatography (AEX) has also demonstrated the ability to separate phosphorothioate diastereomers, particularly for small interfering RNAs (siRNAs). nih.gov Studies have shown that the separation of siRNA diastereomers can be improved in the double-stranded form compared to the single-stranded form under non-denaturing AEX conditions. nih.gov
Furthermore, hydrophilic interaction liquid chromatography (HILIC) coupled with drift tube ion mobility spectrometry (DTIMS) has been successfully employed for the separation of diastereomers of short oligonucleotides containing multiple PS linkages. colab.wsnih.gov This technique allows for the separation of diastereomers based on their different collision cross-section (CCS) values. nih.gov
Other methods like metal ion complexation chromatography (MICC) and in-series reversed phase-strong anion exchange chromatography (RP-SAX) have also shown sensitivity in distinguishing changes in the diastereoisomeric distribution of therapeutic PS oligonucleotides. acs.org
The following table summarizes key findings from studies on the separation of this compound diastereomers.
| Analytical Technique | Key Findings | Reference(s) |
| IP-RP-HPLC | Diastereomers of oligodeoxyribonucleoside phosphorothioates up to a tetramer were effectively separated. The elution order of diastereomers followed certain rules. | nih.gov |
| Pellicular Anion-Exchange (pAE) Chromatography | Resolved diastereoisomers of an anti-NGF aptamer with two PS linkages. | nih.gov |
| Non-denaturing Anion-Exchange Chromatography (AEX) | Improved separation of siRNA diastereomers in the double-stranded form. | nih.gov |
| HILIC-DTIMS | Unambiguously separated the eight diastereomers of an oligonucleotide with three PS linkages based on their CCS values. | nih.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the characterization of this compound oligonucleotides, providing accurate mass measurements and structural information.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large, thermally labile molecules like oligonucleotides. wikipedia.orgresearchgate.netlibretexts.org It generates ions from a liquid sample by applying a high voltage to create an aerosol, minimizing fragmentation and almost always preserving the molecular ion. wikipedia.org ESI can produce multiply charged ions, which extends the mass range of the analyzer and is particularly useful for macromolecules. wikipedia.org
In the context of this compound analysis, ESI-MS is often coupled with liquid chromatography. The use of specific ion-pairing buffers, such as triethylamine (TEA) and hexafluoroisopropanol (HFIP), is common and helps to achieve good resolution and sensitivity with little to no ion suppression. ESI-MS can be operated in negative ion mode for the analysis of oligonucleotides due to the negative charge of the phosphodiester backbone. mdpi.com One of the challenges in ESI-MS of oligonucleotides is the formation of cation adducts, which can lead to a loss of sensitivity. mdpi.com
Liquid Chromatography-Mass Spectrometry (LC-MS) for Characterization and Purity Assessment
Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone for the characterization and purity assessment of phosphorothioate oligonucleotides. nih.gov This powerful combination allows for the separation of the oligonucleotide from its impurities, followed by accurate mass determination.
Ion-pair reversed-phase liquid chromatography (IP-RPLC) is a frequently used separation mode in LC-MS analysis of phosphorothiolates. nih.gov The choice of ion-pairing reagents and other chromatographic parameters is critical for achieving optimal separation and MS sensitivity. colab.wsnih.gov For instance, mobile phases containing reagents like N,N-dimethylcyclohexylamine (DMCHA) and hexafluoro-2-methylisopropanol (HFMIP) have been shown to significantly enhance the MS signal intensity of phosphorothioate oligonucleotides. mdpi.com
LC-MS methods are routinely used for quality control to identify and quantify impurities, such as failure sequences (n-1, n-2, etc.) and other modifications. pragolab.cz The high resolution and accuracy of modern mass spectrometers enable the confident identification of these species by comparing their measured mass to the theoretical mass. pragolab.cz
The table below highlights different LC-MS approaches and their applications in phosphorothioate analysis.
| LC-MS Method | Application | Key Parameters | Reference(s) |
| IP-RP-LC-MS | Purity and impurity profiling of therapeutic oligonucleotides. | Ion-pairing reagents: Triethylamine (TEA) and Hexafluoroisopropanol (HFIP). | nih.gov |
| μ-Liquid Chromatography-MS/MS | Quantification of phosphorothioate oligonucleotides in plasma. | Ion-pairing reagent: Cyclohexyldimethylammonium acetate (CycHDMAA). | nih.gov |
| LC-UV-MS | Impurity profiling and sequence confirmation of chemically modified oligonucleotides. | Ion-pairing reagents: Hexafluoroisopropanol (HFIP) and N,N-Diisopropylethylamine (DBA). | shimadzu.com |
Liquid Chromatography Cyclic Ion Mobility Mass Spectrometry (LC/cIMS) for Single-Residue Resolution
A recent and innovative approach for the detailed characterization of phosphorothioate isomers involves the coupling of liquid chromatography with cyclic ion mobility mass spectrometry (LC/cIMS). nih.govacs.org This advanced technique allows for the separation and quantification of constitutional and stereoisomers with unprecedented single-residue resolution. nih.gov
The methodology often involves the endonuclease digestion of the single-guided RNA (sgRNA) containing phosphorothioate modifications. nih.gov The resulting fragments are then separated by ion-pairing reversed-phase liquid chromatography (IPRP-LC) before being introduced into the cyclic ion mobility spectrometer. nih.govacs.org The cIMS provides an additional dimension of separation based on the ions' mobility, enabling the distinction of isomers that may co-elute from the LC column. nih.gov
A two-step quantification method is employed, where ion abundance is first extracted from the LC/MS chromatogram and then from the two-dimensional LC/cIMS ion mobiligram. nih.gov This approach has demonstrated excellent sensitivity, precision, and accuracy for quantifying the relative abundance of each isomer. nih.gov Furthermore, this technique can be used to study the kinetics of phosphorothioate degradation to phosphodiester (PO) impurities under stress conditions, providing valuable insights into the stability of these modifications at a single-residue level. nih.gov
Other Analytical and Spectroscopic Methods
Capillary Electrophoresis (CE)
Capillary electrophoresis (CE) is a high-resolution separation technique that has proven to be a valuable tool for the analysis of phosphorothioate oligonucleotides and their diastereomers. frontiersin.orgfrontiersin.orglongdom.org The separation in CE is based on the differential migration of charged molecules in an electric field within a narrow capillary. longdom.org
For the challenging separation of phosphorothioate diastereomers, the addition of chiral selectors to the background electrolyte (BGE) is often necessary. frontiersin.orgfrontiersin.org Cyclodextrins (CDs) are commonly used for this purpose. frontiersin.orgfrontiersin.org The choice of CD, its concentration, the BGE composition, and pH are critical parameters that influence the separation selectivity. frontiersin.orgfrontiersin.org
In a recent study, a combination of a cationic cyclodextrin (B1172386) and an anionic cyclodextrin was used to achieve the full separation of eight isobaric diastereomers of a 5-mer oligonucleotide containing a single phosphorothioate linkage. frontiersin.org For a more complex mixture of twelve diastereomers from an oligonucleotide with two PS linkages, an additional cationic cyclodextrin was required to obtain sufficient selectivity. frontiersin.org These findings underscore the potential of using a combination of different chiral selectors to resolve complex mixtures of phosphorothioate diastereomers. frontiersin.org
The table below details the experimental conditions used in a study for the CE separation of phosphorothioate diastereomers.
| Parameter | Condition | Reference(s) |
| Capillary | PVA coated | frontiersin.org |
| Background Electrolyte (BGE) | 100 mM phosphoric acid adjusted to pH 3.0 with triethanolamine | frontiersin.org |
| Chiral Selectors | Cationic and anionic cyclodextrins | frontiersin.org |
| Detection | Diode-Array Detector (DAD) | frontiersin.org |
Circular Dichroism (CD) Spectroscopy for Conformation
Circular Dichroism (CD) spectroscopy is a powerful optical technique for investigating the secondary structure of chiral molecules, including phosphorothioate oligonucleotides (ODNs). mdpi.com This method measures the differential absorption of left and right circularly polarized light, which is highly sensitive to the global conformation of biopolymers. mdpi.com For phosphorothioate ODNs, CD spectroscopy provides critical insights into their solution-state structures, which can be influenced by sequence, chemical modifications, and environmental factors like the presence of ions. nih.govnih.gov
Research has demonstrated that the introduction of phosphorothioate (PS) linkages can influence the conformation and stability of DNA. nih.gov The CD spectra of PS-modified DNA duplexes and DNA-RNA hybrids are sequence-dependent. acs.org While modifications can induce changes, the spectra of PS-DNA-RNA hybrids often remain more A-form than B-form in character. nih.gov For example, studies on hybrid duplexes with PS modifications on one or both strands revealed that while the spectra were similar to their unmodified counterparts, specific changes, like a reduction in the long-wavelength CD band, were observable. nih.gov The stereochemistry of the PS linkage (Rp or Sp configuration) also has a mild but significant impact, with Sp-modified DNA-RNA hybrids tending toward a more A-like conformation than Rp-modified hybrids. ub.edu
The conformation of phosphorothioate ODNs is also highly responsive to the presence of divalent cations. Studies have used CD spectroscopy to analyze conformational changes induced by ions such as Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺, and Mn²⁺. nih.govnih.gov These cations can induce specific structural alterations that are not merely due to general ionic strength effects. nih.govnih.gov For example, certain ODN sequences containing at least three consecutive guanines can form parallel G-quadruplex structures, which have a characteristic CD spectrum with a positive band at ~265 nm and a negative band at ~240 nm. nih.gov The stability of these G-tetraplexes is often enhanced by the presence of Group II divalent ions. nih.govnih.gov Conversely, ions like Mn²⁺ have been shown to diminish the secondary structure in some ODNs. nih.govnih.gov
The table below summarizes characteristic CD spectral features for different conformations observed in phosphorothioate oligonucleotides.
| Conformation | Positive CD Band (approx. nm) | Negative CD Band (approx. nm) | Reference(s) |
|---|---|---|---|
| B-form DNA | ~275 | ~240 | nih.gov |
| A-form Hybrid | ~270 | ~210 | ub.eduoup.com |
| Parallel G-quadruplex | ~265 | ~240 | nih.gov |
| Antiparallel G-quadruplex | ~295 | ~265-268 | nih.govrcpcm.ru |
Endonuclease Digestion Coupled with Advanced MS
The analysis of phosphorothioate (PS) oligonucleotides, particularly those used in therapeutic applications like single-guided RNA (sgRNA), presents significant analytical challenges. nih.gov The introduction of multiple PS modifications creates chiral centers at each phosphorus atom, resulting in a complex mixture of up to 2ⁿ diastereomers, where 'n' is the number of PS linkages. nih.govacs.orgacs.org Direct separation and identification of these numerous isomers in a full-length oligonucleotide are exceedingly difficult with existing methods. acs.orgnih.gov
To address this complexity, an innovative methodology combining endonuclease digestion with advanced mass spectrometry (MS) has been developed. nih.govacs.orgnih.gov This approach involves the enzymatic cleavage of the large oligonucleotide into smaller, more manageable fragments. nih.govrsc.org By using specific endonucleases (such as RNase T1, RNase A, or Nuclease P1), the PS modifications can be preserved in the terminal fragments, which simplifies the subsequent analysis. acs.orgnih.govrsc.org This reduction in complexity is crucial, as it allows for more effective separation and characterization of the PS-induced isomers. acs.orgnih.gov
The digested fragments are typically separated using high-resolution liquid chromatography, such as ion-pairing reversed-phase liquid chromatography (IPRP-LC). acs.orgnih.gov Following separation, the fragments are analyzed by advanced mass spectrometry techniques. One such technique is cyclic ion mobility mass spectrometry (cIMS), which adds another dimension of separation based on the ions' size, shape, and charge. nih.govnih.gov The coupling of IPRP-LC with cIMS (IPRP-LC/cIMS) has proven highly effective for distinguishing and quantifying PS-induced isomers in complex mixtures. nih.govacs.orgnih.gov
This powerful analytical strategy offers unprecedented resolution, enabling the accurate quantification of the relative abundance of each isomer. nih.govnih.gov The methodology has demonstrated excellent sensitivity, precision, a broad dynamic range, and high repeatability and accuracy. nih.govresearchgate.net Beyond isomer quantification, this technique is also applied to investigate the stability of phosphorothioates, such as monitoring the kinetics of the conversion of phosphorothioate (PS) to phosphodiester (PO) linkages under oxidative stress conditions at single-residue resolution. nih.govnih.gov This level of detailed characterization is vital for the research, development, and manufacturing of consistent and effective oligonucleotide therapeutics. nih.govrsc.org
The table below outlines key parameters from studies utilizing endonuclease digestion coupled with LC-MS for phosphorothioate analysis.
| Enzyme(s) | Analytical Platform | Sample Type | Key Findings / Application | Reference(s) |
|---|---|---|---|---|
| RNase T1, RNase A | IPRP-LC/cIMS | PS-modified sgRNA | Separation and quantification of PS-induced isomers; study of PS to PO conversion kinetics. | nih.govacs.orgnih.gov |
| Nuclease P1 | LC-MS | Phosphorothioate Oligonucleotides | Detection of stereochemistry changes in a single PS linkage; establishing stereochemical comparability. | rsc.orgresearchgate.net |
| Various Restriction Endonucleases | General LC-MS | DNA/Oligonucleotides | General method for fragmenting DNA into conveniently sized pieces for downstream analysis. | qiagen.com |
Theoretical and Computational Investigations of Phosphorothiolates
Molecular Orbital Calculations
Molecular orbital (MO) theory is a fundamental component of quantum chemistry used to describe the electronic structure of molecules. Calculations based on this theory can predict molecular properties, such as energy, geometry, and reactivity.
Ab initio (from first principles) molecular orbital calculations solve the Schrödinger equation without relying on empirical data, providing a rigorous theoretical foundation for understanding chemical reactions. These studies have been crucial for dissecting the reaction mechanisms involving phosphorothiolates.
One key area of investigation has been the inherent reactivity of the phosphorothioate (B77711) group. Ab initio calculations at the STO-3G level on a di-protonated phosphorothioate mono-anion revealed that the energy of its highest occupied molecular orbital (HOMO) is significantly higher (by 0.0421 atomic units) than that of the corresponding phosphate (B84403) mono-anion. nih.gov The analysis also showed that the electron density in the phosphorothioate's HOMO is highly concentrated on the sulfur atom. nih.gov This finding is consistent with the characterization of the phosphorothioate sulfur as a soft nucleophile and helps rationalize its reactivity with electrophiles, providing a basis for the rational design of phosphorothioate-based drugs. nih.gov
Computational studies have also been performed to compare the intrinsic reactivity of different nucleophiles with phosphorus centers. Ab initio calculations on the thiolysis (reaction with a thiol) and alcoholysis of phosphate esters showed that thiolysis of triesters is much slower and less energetically favorable than the corresponding alcoholysis in the gas phase. researchgate.net These reactions were found to proceed through an associative mechanism, where the nucleophile adds to the phosphorus center before the leaving group departs. researchgate.net
Furthermore, ab initio calculations have been employed to understand the complex, multi-step reactions used in the synthesis of phosphorothioate DNA. The reaction mechanisms for the diastereoselective synthesis of key intermediates, such as deoxyribonucleoside 3'-cyclic phosphoramidites and dinucleoside phosphites, have been analyzed using MO calculations at the HF/6-31G* level. tandfonline.comoup.com These calculations are essential for understanding and optimizing the synthesis of stereopure phosphorothioate DNA. tandfonline.com
| Compound/System | Computational Method | Key Finding | Citation |
|---|---|---|---|
| Di-protonated phosphorothioate mono-anion | Ab initio (STO-3G) | The HOMO energy is 0.0421 a.u. higher than its phosphate analog, with electron density focused on the sulfur atom. | nih.gov |
| Phosphate triesters | Ab initio | Thiolysis is significantly slower and less favorable than alcoholysis, proceeding via an associative mechanism. | researchgate.net |
| Deoxyribonucleoside 3′-cyclic phosphoramidites | Ab initio (HF/6-31G*) | The lowest unoccupied molecular orbital (LUMO) analysis helped elucidate the reaction pathway for diastereoselective synthesis. | tandfonline.comoup.com |
The phosphorus center in a phosphorothioate linkage is chiral, leading to two stereoisomers (diastereomers) known as Rp and Sp. The stereochemistry can significantly influence biological activity, making stereospecific synthesis a critical goal. Computational studies have been vital in elucidating the mechanisms that control this stereospecificity.
A notable example is the oxazaphospholidine approach for the diastereoselective synthesis of phosphorothioate DNA. It was reported that the reaction of a 5′-O-DMTr-nucleoside with a specific 2-chloro-1,3,2-oxazaphospholidine derivative proceeds through an unusual S_N2 reaction that retains the configuration at the phosphorus atom. tandfonline.com To understand this unexpected outcome, ab initio molecular orbital calculations were performed. The calculations revealed that the LUMO on the phosphorus atom was located on the backside of the nitrogen and oxygen atoms of the oxazaphospholidine ring, rather than on the backside of the leaving chlorine atom. tandfonline.comoup.com This finding suggested that the incoming nucleophile (an alcohol) preferentially attacks from the backside of the ring's nitrogen atom, leading to the observed retention of stereochemistry. tandfonline.com
In another study, Density Functional Theory (DFT) calculations were used to establish the mechanism of a metal-free S-arylation of phosphorothioate diesters. acs.org The method was found to proceed with complete retention of configuration at the stereogenic phosphorus center, providing a convenient route to P-chiral products. acs.org Such stereospecific reactions are highly valuable as they avoid the formation of diastereomeric mixtures that are difficult to separate and may have different biological properties. acs.orgresearchgate.net
Ab Initio Studies of Reaction Mechanisms
Molecular Dynamics (MD) Simulations
While quantum mechanical calculations are excellent for studying static electronic structures and reaction pathways, molecular dynamics (MD) simulations are used to model the physical movement of atoms and molecules over time. nih.gov MD simulations provide a detailed view of the conformational dynamics, flexibility, and interactions of phosphorothioates within larger biomolecular systems like DNA and RNA.
MD simulations have revealed that phosphorothioate (PS) modifications significantly alter the conformational behavior of nucleic acids. nih.govnih.gov Extensive all-atom MD simulations of PS-modified DNA and RNA systems have shown that while single PS substitutions have only marginal effects on well-ordered duplexes, they cause substantial changes in single-stranded RNA (ssRNA) and B-form DNA. nih.govnih.gov
A key finding from these simulations is that PS-modified nucleic acids tend to shift between high-twist and low-twist states. nih.govnih.gov This altered dynamic behavior could affect how these molecules are recognized by target sequences and interacting proteins. nih.govnih.gov Furthermore, in a PS-modified ssRNA system, the conformational sampling was markedly different compared to the natural oligonucleotide. nih.gov This indicates that the effects of phosphorothioation on conformational preference can be sequence-dependent, which in turn may influence the formation of duplexes with target RNA. nih.govnih.gov The combination of MD simulations with experimental techniques like NMR spectroscopy has been used to investigate these dynamic effects, confirming that phosphorothioate substitutions can alter the flexibility of nucleic acid hybrids, which has important implications for their biological properties. oup.com
MD simulations provide atomistic insights that connect the structural changes induced by phosphorothioates to their biological consequences. oup.com The introduction of a sulfur atom in place of an oxygen in the phosphate backbone is known to impact the stability of nucleic acid duplexes, and simulations help to explain why. The altered conformational sampling and shifts between different twist states observed in simulations provide a rationale for the commonly observed reduction in duplex stability when phosphorothioates are introduced. nih.gov
Computational methods have also been applied to resolve controversies from experimental studies. For example, different studies reported conflicting results on how Rp and Sp stereoisomers affect the degradation of DNA/RNA hybrids by RNase H. oup.com By combining MD simulations with enhanced sampling techniques and statistical mechanics, researchers have developed predictive models to clarify the effect of phosphorothioate stereochemistry on the structure, stability, flexibility, and ultimately the biological function of these hybrids. oup.com These computational efforts are crucial for understanding the complex interplay between stereochemistry, structure, and biological activity, which is often difficult to dissect through experiments alone. oup.com
| System Studied | Simulation Details (Force Field, Software) | Key Insight | Citation |
|---|---|---|---|
| PS-modified B-DNA, RNA, and DNA/RNA hybrid duplexes | GROMACS with parmBSC1 and parmbsc0 + OL3chi | PS-modification induces shifts between high and low twist states and significantly alters conformational sampling, especially in single-stranded RNA. | nih.govnih.gov |
| Stereo-pure (Rp/Sp) PS-DNA·RNA hybrids | MD with enhanced sampling techniques | Developed predictive models for the effect of PS stereochemistry on structure, stability, flexibility, and biological activity. | oup.com |
| PS-modified Neomycin-sensing riboswitch | MD simulations and QM calculations | Explored the effects of PT modifications on RNA stability and electronic structure in the context of a riboswitch. | biorxiv.org |
A significant challenge in performing accurate MD simulations of modified biomolecules is the lack of well-validated force field parameters. nih.govnih.gov Force fields are the set of equations and associated parameters used to calculate the potential energy of a system of atoms, and their accuracy is paramount for a realistic simulation. nih.gov Standard force fields like AMBER and CHARMM have robust parameters for natural nucleic acids and proteins, but parameters for modifications like phosphorothioates have been underdeveloped. nih.govwayne.edu
To address this gap, researchers have focused on developing and validating new parameters for phosphorothioate-containing nucleic acids. nih.govnih.gov This process often involves using quantum mechanical calculations to derive key parameters that are not available experimentally. For instance, to obtain partial atomic charges for the phosphorothioate group, the electrostatic potential of a model compound like dimethyl-thiophosphate can be calculated at the HF/6-31G* level of theory, followed by a charge fitting procedure (e.g., RESP). biorxiv.orgwayne.edu
Similarly, parameters for bond lengths (e.g., P-S bond), angles (e.g., S-P-O angles), and dihedral angles involving the sulfur atom must be derived. nih.gov Once developed, these new parameter sets are validated by running extensive MD simulations on various known structures (e.g., PS-modified DNA, RNA, and DNA/RNA hybrids) and comparing the simulation results with available experimental data. nih.govnih.gov The development of these specialized force field parameters is a critical and ongoing effort that enables more accurate and predictive simulations of therapeutic oligonucleotides and other modified nucleic acids. nih.govnih.govwayne.edu
Insights into Structural and Biological Impact of Phosphorothiolates
Computational Analysis of Protein-Phosphorothiolate Interactions
Computational analysis serves as a powerful tool for investigating the interactions between phosphorothiolate-containing molecules and proteins at an atomic level. nih.gov Methods such as molecular docking, molecular dynamics (MD) simulations, and hybrid quantum mechanics/molecular mechanics (QM/MM) are employed to elucidate binding modes, interaction energies, and the catalytic mechanisms of enzymes that process these compounds. aimspress.comnih.gov These computational approaches are particularly valuable for understanding the nuanced effects of this compound modifications on biomolecular recognition and function. nih.govoup.com
Molecular docking is frequently used to predict the preferred orientation of a this compound ligand within a protein's binding site, generating a model of the protein-ligand complex. nih.gov This technique is instrumental in structure-based drug design and in forming hypotheses about how specific interactions contribute to binding affinity and specificity. nih.govnih.gov
Following docking, molecular dynamics simulations provide insights into the dynamic nature of the protein-phosphorothiolate complex. frontiersin.org By simulating the movements of atoms over time, MD studies can reveal conformational changes in both the protein and the ligand upon binding, the stability of the complex, and the role of solvent molecules in the interaction. nih.govfrontiersin.org Such simulations have been crucial in studying phosphorothioate-modified nucleic acids and their interactions with proteins. For instance, computational studies have explored how the stereochemistry of phosphorothioate (PS) linkages (Rp vs. Sp isomers) in antisense oligonucleotides (ASOs) impacts their interaction with and degradation by enzymes like RNase H. oup.com Research has shown that the specific stereochemistry can enhance or reduce RNase H activity, and MD simulations help to uncover the structural and energetic basis for these differences. oup.com
For a more detailed and accurate description of the electronic events during binding or catalysis, QM/MM methods are utilized. nih.gov In this approach, the reactive center, including the this compound group and key amino acid residues, is treated with quantum mechanics, while the rest of the protein and solvent are described by classical molecular mechanics. biorxiv.orgbiorxiv.org This has been particularly insightful for studying phosphoryl transfer enzymes. nih.gov QM/MM calculations have revealed the distinct physical properties of interactions involving phosphorothiolates. biorxiv.orgbiorxiv.org For example, when sulfur replaces a non-bridging oxygen in an RNA phosphate group, it weakens direct hydrogen bond interactions but increases the importance of dispersion forces. biorxiv.org These calculations have also been used to analyze the hydrolysis of this compound diesters by enzymes in the Alkaline Phosphatase (AP) superfamily, providing support for the hypothesis that these enzymes utilize similar transition states for both their natural and promiscuous substrates. nih.gov
Research combining these computational tools has yielded specific findings on protein-phosphorothiolate interactions. Studies on PS-ASOs found that they bind to specific domains of proteins; for example, they interact with the RRM1 and RRM2 domains of the protein P54nrb and primarily with the hybrid binding domain of RNase H1. oup.com Furthermore, massive computational efforts combining QM/MM, MD, and other techniques have been used to create predictive models of how phosphorothioate stereochemistry affects the structure, stability, and biological function of PS-DNA•RNA hybrids when interacting with enzymes. oup.com
Data Tables
The following tables summarize the application of computational methods and key research findings in the study of protein-phosphorothiolate interactions.
Table 1: Computational Methods in Protein-Phosphorothiolate Interaction Analysis
| Method | Primary Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding conformation and orientation of a ligand in a protein's active site. nih.govnih.gov | Identifies potential binding modes and key interacting residues. aimspress.com |
| Molecular Dynamics (MD) Simulations | Analyzes the dynamic behavior, stability, and conformational changes of the protein-ligand complex over time. frontiersin.org | Reveals the influence of phosphorothioate stereochemistry (Rp/Sp) on complex stability and protein function (e.g., RNase H activity). oup.com |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Provides a high-accuracy description of electronic structure and reaction mechanisms at the active site. nih.gov | Elucidates the nature of transition states in enzymatic reactions and quantifies changes in interaction energies (e.g., H-bonds, dispersion forces) upon sulfur substitution. biorxiv.orgbiorxiv.orgnih.gov |
Table 2: Comparative Interaction Analysis from QM/MM Studies: Phosphate vs. Phosphorothioate
| Interaction Property | Standard Phosphate Group | Phosphorothioate (S-substituted) Group | Reference |
|---|---|---|---|
| H-Bonding | Strong, highly directional electrostatic interaction. | Weakened direct H-bond; reduced directionality. | biorxiv.org |
| Anion-π Stacking | Dominated by induction (polarization) and electrostatic components. | Reduced induction component; increased dispersion component. | biorxiv.org |
| Interaction with Metal Ions | Forms well-defined coordination bonds. | Alters the geometry and nature of metal ion coordination in active sites. | nih.govresearchgate.net |
Table 3: Research Findings on Stereochemistry-Dependent Protein-Phosphorothioate Interactions
| System Studied | Key Finding | Implication | Reference |
|---|---|---|---|
| PS-DNA•RNA Hybrid with RNase H | The Rp-containing hybrids were suggested in early studies to be as susceptible to RNase H degradation as native DNA•RNA, while other studies found the Sp hybrid is degraded better. oup.com | The stereochemistry of the phosphorothioate linkage is a critical determinant of enzyme recognition and catalytic efficiency. | oup.com |
| PS-ASOs with P54nrb and RNase H1 | PS-ASOs bind to specific protein domains (RRM1/RRM2 of P54nrb; hybrid binding domain of RNase H1). oup.com | Provides a structural basis for understanding the biological activity and potential toxicity of phosphorothioate oligonucleotides. | oup.com |
| Phosphorothioate-modified RNA (NSR) | Rp stereoisomers induced more significant structural and dynamical differences compared to the unmodified RNA in MD simulations. biorxiv.org | Highlights the challenge for standard force fields to accurately model stereoisomer-specific effects without re-parameterization based on QM data. | biorxiv.orgbiorxiv.org |
Prodrug Design and Chemical Mechanisms in Research Excluding Clinical Outcomes
Phosphorothiolate Prodrugs with Thermolytic Activation
A notable class of this compound prodrugs utilizes thermolytic activation, where the removal of the protecting group is triggered by temperature. mdpi.com This mechanism is distinct in that it does not rely on enzymatic activity for conversion to the active drug form. nih.gov
The core principle behind thermolytic prodrugs is the incorporation of heat-sensitive protecting groups that are stable at lower temperatures but are cleaved at physiological temperatures (e.g., 37°C). nih.govbeilstein-journals.org The design of these groups focuses on creating a molecular structure that undergoes an intramolecular cyclization reaction upon heating. This reaction leads to the release of the protecting group and the formation of the active this compound diester. nih.govoup.com
A key design element is the use of groups like 2-(N-formyl-N-methyl)aminoethyl (fma) as a thiophosphate protecting group. nih.govmdpi.com These groups are engineered to be uncharged, rendering the oligonucleotide prodrug resistant to nuclease degradation and facilitating cellular delivery. nih.gov The rate of this heat-driven removal can be modulated by altering the chemical structure of the protecting group, allowing for either slower or faster release kinetics to suit different research applications. beilstein-journals.org For instance, the thermostability of various phosphate (B84403)/thiophosphate protecting groups can be fine-tuned to control the release profile of the active oligonucleotide. eurofinsus.com
The conversion of thermolytic this compound triesters to diesters proceeds through an intramolecular cyclodeesterification mechanism. nih.govoup.com In the case of the 2-(N-formyl-N-methyl)aminoethyl (fma) group, exposure to a temperature of 37°C is sufficient to initiate the conversion. nih.gov The process is believed to involve a cyclization reaction that results in the cleavage of the protecting group from the phosphorothioate (B77711) backbone. nih.gov This mechanism has been studied with various thermosensitive phosphate and thiophosphate protecting groups. nih.gov For example, a CpG-containing DNA oligonucleotide functionalized with the fma group was shown to convert to the active form with a half-time of 73 hours at 37°C. nih.govoup.com This controlled, slow release is a characteristic feature of this type of prodrug. mdpi.com
| Protecting Group | Activation Trigger | Conversion Half-Life (at 37°C) | Key Feature |
| 2-(N-formyl-N-methyl)aminoethyl (fma) | Temperature (37°C) | 73 hours nih.govbeilstein-journals.orgoup.com | Enzyme-independent activation nih.gov |
| 4-hydroxy-1-butyl | Temperature (37°C) | 168 hours eurofinsus.com | Undergoes intramolecular cyclodeesterification eurofinsus.com |
| Alkylated phosphoramidothioylbutyl groups | Temperature (37°C) | 135-265 hours beilstein-journals.org | Offers a range of deprotection kinetics beilstein-journals.org |
Design Principles for Heat-Driven Protecting Group Removal
Prodrug Strategies with Disulfide Promoieties
Another important strategy in this compound prodrug design involves the use of disulfide promoieties. These are chemical groups containing a disulfide bond (-S-S-) that can be cleaved under the reducing conditions found within cells. nih.gov
Prodrugs can be designed with either linear or cyclic disulfide-containing promoieties attached to the phosphate backbone of the oligonucleotide. nih.govresearchgate.net These modifications create a neutral phosphotriester that can more readily enter cells. nih.gov The design of these promoieties is critical, as their structure influences the stability of the prodrug and the rate of its conversion to the active form. nih.govresearchgate.net
For example, research has been conducted on phosphotriester-modified oligonucleotides with cyclic disulfides. nih.gov While these showed promise, their conversion rate to the unmodified oligonucleotide in a reducing environment was found to be low. nih.govresearchgate.net This led to the development and synthesis of oligonucleotides containing linear disulfide promoieties, which were evaluated for their conversion rates under reducing conditions. nih.gov The goal is to create a prodrug that is stable in the extracellular environment but is efficiently converted to the active form once inside the cell. nih.gov
The conversion of disulfide-containing prodrugs to their active form is dependent on the intracellular reducing environment, primarily the high concentration of glutathione (B108866) (GSH). researchgate.netescholarship.org The disulfide bond is cleaved through a thiol-disulfide exchange reaction, releasing the active oligonucleotide. escholarship.org
Studies have shown that the structure of the disulfide promoiety significantly impacts the conversion rate. nih.govresearchgate.net For instance, linear disulfide-containing phosphotriester oligonucleotides have been shown to have different conversion rates depending on their specific chemical structure. nih.gov Research has aimed to elucidate the structural requirements for efficient conversion. nih.govresearchgate.net While some linear disulfide prodrugs have shown improved conversion rates compared to their cyclic counterparts, their activity can still be weaker than fully phosphorothioate-modified oligonucleotides, suggesting that the conversion rate is a key factor in their biological effect. nih.govresearchgate.net
| Oligonucleotide Type | Conversion Environment | Relative Conversion Rate | Key Observation |
| Cyclic Disulfide PTE ON | Intracellular-mimetic (reducing) | Low nih.govresearchgate.net | Weaker antisense activity than PS-AON nih.govresearchgate.net |
| Linear Disulfide PTE ON | Intracellular-mimetic (reducing) | Higher than cyclic counterparts nih.govresearchgate.net | Knockdown activity related to conversion rates nih.govresearchgate.net |
Design of Linear and Cyclic Disulfide-Containing Phosphotriester Oligonucleotides
General Considerations in Phosphorous-Based Prodrug Design for Research Tools
The design of phosphorous-based prodrugs for use as research tools requires careful consideration of several factors to ensure they are effective and reliable. researchgate.netnih.gov The primary goal is often to facilitate the passive diffusion of the compound across the cell membrane by masking its negative charge. researchgate.netnih.gov
Key considerations include the choice of the derivative type (e.g., esters or amides) and the process for removing the protecting groups once inside the cell. nih.gov The prodrug must be stable enough to reach its target but also cleavable under specific intracellular conditions to release the active compound. researchgate.net For research applications, analogs of naturally occurring phosphate compounds can be valuable tools for studying cellular metabolism. google.com The lipophilic nature of the prodrug can enhance its penetration through biological membranes. google.com It is also important that the byproducts generated from the cleavage of the protecting groups are not disadvantageous or toxic to the system being studied. researchgate.net
Chemical Transformation of Hydroxy Groups on Phosphorus
The core principle behind creating this compound prodrugs involves the chemical modification of the acidic hydroxy group on the phosphorus atom. google.com This transformation aims to mask the negative charge present at physiological pH, thereby converting the polar, membrane-impermeable parent drug into a more lipophilic, neutral compound that can more readily diffuse across biological membranes. google.comresearchgate.net The synthesis of these prodrugs typically involves the esterification or alkylation of the phosphorothioate functional group. google.comacs.org
A prevalent strategy is the alkylation of the phosphorothioate with various alkyl halides to form triesters. acs.org For instance, pivaloyloxymethyl (POM) prodrugs are synthesized through the direct alkylation of a phosphorothioate salt with pivaloyloxymethyl iodide (POM-I). acs.org This reaction is often chemoselective and can be performed in a mixture of an aqueous solution and an organic solvent. acs.org Similarly, other acyloxymethyl and isopropyloxycarbonyloxymethyl (POC) prodrugs are prepared by alkylating an appropriate salt of the phosphorothioate, such as a tetrabutylammonium (B224687) salt, with an acyloxymethyl halogenide. acs.org
Another significant class of this compound prodrugs are the S-acyl-2-thioethyl (SATE) derivatives. nih.govbeilstein-journals.org The synthesis of bis(SATE) prodrugs can be achieved by activating the monophosphate or phosphorothioate parent molecule with a coupling agent like triphenylphosphine/dipyridyl disulfide (TPSCl) and then reacting it with S-pivaloyl-2-thioethanol. nih.gov More complex syntheses may involve H-phosphonate intermediates. nih.govacs.org For example, an H-phosphonate monoester precursor can be coupled to a nucleoside, followed by an oxidative coupling step with an amine or alcohol to generate the desired this compound diester prodrug. nih.govacs.org These synthetic routes allow for the introduction of various promoieties designed to tune the physicochemical properties of the parent drug. researchgate.net
The selection of the masking group is critical and can be tailored to influence the prodrug's properties. google.comresearchgate.net Substituted benzyl (B1604629) derivatives, for example, have been used to couple to the hydroxy groups on the phosphorus, with the nature of the substituents on the resulting carbocation influencing its subsequent degradation pathway after cleavage. google.com
Table 1: Examples of Chemical Transformations for this compound Prodrug Synthesis
| Parent Moiety Type | Transforming Reagent/Group | Resulting Prodrug Linkage | Example Prodrug Type | Reference |
|---|---|---|---|---|
| Cyclic Dinucleotide (CDN) Phosphorothioate | Pivaloyloxymethyl Iodide (POM-I) | P-O-CH₂(OCOC(CH₃)₃) | Pivaloyloxymethyl (POM) Prodrug | acs.org |
| Nucleoside Phosphorothioate | Chloromethyl Isopropyl Carbonate | P-O-CH₂(OCOO-iPr) | Isopropyloxycarbonyloxymethyl (POC) Prodrug | acs.orgacs.org |
| Nucleoside Phosphorothioate | S-pivaloyl-2-thioethanol | P-S-CH₂CH₂S(COC(CH₃)₃) | S-acyl-2-thioethyl (SATE) Prodrug | nih.gov |
| Phosphorous Bearing Drug | Acyloxy-substituted Benzyl Halide | P-O-CH₂-Aryl-OCOR | Acyloxybenzyl Ester Prodrug | google.com |
Mechanisms of Prodrug to Parent Moiety Release (e.g., Alkaline Phosphatase mediated)
The conversion of a this compound prodrug back to its active parent form is a critical step that typically occurs in vivo through a sequence of enzymatic and chemical reactions. google.combeilstein-journals.orgacs.org The release mechanism is generally designed as a two-step cascade: an initial enzyme-catalyzed cleavage followed by a rapid, spontaneous chemical degradation. google.comacs.org
A primary enzyme involved in the activation of many phosphate and this compound prodrugs is alkaline phosphatase (ALP). rsc.orgedgccjournal.orgmdpi.com ALP is abundantly present in the human body, particularly at the brush border surface of intestinal epithelial cells, making it an ideal trigger for prodrug conversion following oral administration. edgccjournal.orgmdpi.com The enzyme facilitates the hydrolysis of the phosphate or this compound ester bond, unmasking a negatively charged intermediate. rsc.orgedgccjournal.org For example, in phosphonooxymethyl derivatives like fostemsavir, ALP cleaves the phosphate ester to release the parent drug. mdpi.com
Following the initial enzymatic cleavage, the resulting intermediate is often highly unstable and undergoes spontaneous chemical decomposition to release the active parent drug. acs.org For POM- and POC-type prodrugs, the enzymatic action of esterases or phosphatases generates an unstable hydroxymethyl or carboxylate intermediate. acs.org This intermediate then rapidly breaks down, releasing byproducts such as formaldehyde, carbon dioxide, and an alcohol, along with the parent this compound. beilstein-journals.orgacs.org
In the case of S-acylthioethyl (SATE) prodrugs, the activation is also initiated by an esterase, which hydrolyzes the acyl group. nih.gov This is followed by an intramolecular cyclization reaction that releases the parent drug and a cyclic thio-adduct. nih.gov For prodrugs designed with an acyloxybenzyl linker, esterase-mediated cleavage of the acyl group unmasks a phenolic hydroxy group. google.com The resulting structure undergoes a 1,6-elimination reaction, releasing the parent drug, carbon dioxide, and a quinone methide intermediate. google.com This cascade mechanism ensures that the active drug is released specifically at the target site where the activating enzymes are present. rsc.org
Table 2: Release Mechanisms for this compound Prodrugs
| Prodrug Type | Primary Activating Enzyme | Release Mechanism | Released Byproducts (Examples) | Reference |
|---|---|---|---|---|
| Phosphonooxymethyl Prodrug | Alkaline Phosphatase (ALP) | Enzymatic hydrolysis of the phosphate ester. | Formaldehyde, Phosphate | mdpi.com |
| Pivaloyloxymethyl (POM) Prodrug | Esterase / Phosphatase | Enzymatic cleavage of the ester, followed by spontaneous decomposition of the hydroxymethyl intermediate. | Formaldehyde, Pivalic Acid | acs.org |
| Isopropyloxycarbonyloxymethyl (POC) Prodrug | Esterase / Phosphatase | Enzymatic cleavage of the carbonate, followed by spontaneous decomposition. | Formaldehyde, Carbon Dioxide, Isopropanol | acs.org |
| S-acyl-2-thioethyl (SATE) Prodrug | Esterase | Enzymatic hydrolysis of the acyl group, followed by intramolecular cyclization. | Cyclic thio-adduct | nih.gov |
| Acyloxybenzyl Ester Prodrug | Esterase | Enzymatic cleavage of the ester, followed by 1,6-elimination. | Quinone Methide, Carbon Dioxide | google.com |
Compound Index
Future Directions and Emerging Research Areas
Innovations in Stereocontrolled Synthesis
The synthesis of phosphorothiolates with defined stereochemistry at the phosphorus center is a critical area of ongoing research. The non-stereoselective production of these compounds results in a mixture of diastereomers, each of which can exhibit different biological and physical properties. acs.orgnih.gov Consequently, developing methods for stereocontrolled synthesis is essential for producing phosphorothiolates with consistent and optimized therapeutic effects. acs.org
Recent innovations have focused on solid-phase synthesis techniques that allow for the creation of P-chiral phosphorothiolates. nih.govgoogleapis.com One promising approach involves the use of oxazaphospholidine monomers in an automated synthesizer. nih.govresearchgate.net This method has been successfully applied to generate P-stereodefined phosphate (B84403)/phosphorothioate (B77711) (PO/PS) chimeric oligodeoxyribonucleotides. nih.govresearchgate.net By combining conventional phosphoramidite (B1245037) chemistry with the oxazaphospholidine method, researchers have been able to synthesize oligomers up to 12 units long with high yields and excellent stereoselectivity. nih.gov This technique utilizes specific combinations of monomers, activators, and oxidizing or sulfurizing reagents to control the stereochemistry at each linkage. nih.gov
Another strategy that has been explored is the use of chiral auxiliaries. researchgate.net For instance, the oxazaphospholidine approach employs a chiral auxiliary to direct the stereochemical outcome of the phosphorus center. researchgate.net While effective in achieving stereoselectivity, the coupling efficiency of oxazaphospholidine monomers can be lower than that of standard phosphoramidites, often necessitating adjustments to the synthesis protocol, such as longer coupling times or higher monomer concentrations. researchgate.net
The development of stereocontrolled synthesis is crucial for advancing our understanding of how the specific chirality of phosphorothioate linkages influences the structure and function of oligonucleotides. For example, thermal denaturation studies on diastereomerically pure PO/PS oligodeoxyribonucleotides have revealed that (Rp)-configured linkages have a minimal destabilizing effect on duplexes with complementary RNA, whereas (Sp)-configured linkages cause a more significant destabilization. nih.gov Such insights are invaluable for the rational design of next-generation therapeutic oligonucleotides.
Development of Novel Analytical Techniques for Isomer Resolution
The presence of multiple chiral centers in phosphorothioate-modified oligonucleotides leads to a complex mixture of diastereomers, which presents a significant analytical challenge. acs.org The development of robust analytical methods to separate and quantify these isomers is therefore essential for quality control and for understanding their individual contributions to therapeutic activity. acs.org
Several chromatographic techniques have been employed for the analysis of phosphorothioate diastereomers. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) and anion-exchange chromatography (AEX) are commonly used methods that can achieve partial separation of these isomers. sigmaaldrich.comcolab.wsresearchgate.net The resolution in these techniques is influenced by factors such as the number of phosphorothioate linkages, with increased numbers leading to broader peaks and reduced separation due to the vast number of possible diastereomers. sigmaaldrich.com For instance, a 20-mer oligonucleotide with 19 phosphorothioate linkages can theoretically exist as over half a million diastereomers. springernature.com
To address these challenges, more advanced analytical techniques are being developed. One innovative approach combines endonuclease digestion of single-guide RNA (sgRNA) with ion pairing reversed-phase liquid chromatography coupled with cyclic ion mobility mass spectrometry (IPRP-LC/cIMS). acs.org This method allows for the complete separation and quantification of phosphorothioate-induced isomers at a single-residue resolution. acs.org The technique has demonstrated excellent sensitivity, precision, and accuracy, and it can also be used to study the stability of phosphorothioate linkages under oxidative stress. acs.org
Capillary electrophoresis (CE) has also emerged as a powerful tool for the separation of phosphorothioate diastereomers. acs.orgfrontiersin.org By using chiral selectors such as cyclodextrins, CE can resolve complex mixtures of isomers. frontiersin.orgfrontiersin.org Researchers have successfully separated all eight diastereomers of a 5-mer oligonucleotide containing a single phosphorothioate linkage by employing a combination of cationic and anionic cyclodextrins. frontiersin.org This high-resolution separation capability is crucial for in-depth investigations of individual stereoisomers. frontiersin.orgfrontiersin.org
Other techniques being explored include mixed-mode chromatography, hydrophilic interaction liquid chromatography (HILIC), and various spectroscopic methods like ³¹P nuclear magnetic resonance (NMR) and circular dichroism. colab.wsresearchgate.net These methods, often used in combination, provide complementary information for the comprehensive characterization of phosphorothioated oligonucleotides. researchgate.net
Advanced Computational Modeling for Structure-Function Relationships
Advanced computational modeling has become an indispensable tool for investigating the structure-function relationships of phosphorothiolate-modified nucleic acids. researchgate.netnih.gov These computational approaches provide atomic-level insights into how the introduction of a sulfur atom in the phosphate backbone affects the structure, stability, and flexibility of DNA and RNA duplexes. oup.comnih.govresearchgate.net
Molecular dynamics (MD) simulations are widely used to study the conformational dynamics of phosphorothioate-containing oligonucleotides. researchgate.netnih.gov These simulations can reveal how the chirality of the phosphorothioate linkage influences the global structure of a DNA/PS-DNA hybrid. researchgate.net For example, MD studies have shown that the stereochemistry at the phosphorus center can affect the width of the minor groove in DNA helices. researchgate.net Such structural alterations are influenced by the larger van der Waals radius of the sulfur atom and its impact on the surrounding hydration patterns and electrostatic environment. researchgate.net
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are also employed to investigate the electronic properties and reactivity of phosphorothioate modifications. chemrxiv.org These calculations help in understanding the reactive nature and sites of these modifications, which can be crucial for designing novel antisense oligonucleotides with improved properties. chemrxiv.org By comparing the global reactivity descriptors of different modifications, researchers can predict which ones are more likely to form stable duplexes with their target RNA. chemrxiv.org
These computational investigations are often complemented by experimental measurements, such as thermodynamic analysis, circular dichroism, and NMR spectroscopy, to validate the computational models. researchgate.netoup.com This integrated approach has been used to shed light on the impact of phosphorothioate chirality on the topology, stability, and flexibility of DNA-based antisense oligonucleotides. oup.comnih.gov The insights gained from these studies are critical for explaining the nuclease resistance conferred by phosphorothioate linkages and for improving the design of antisense therapies. oup.comnih.gov
The development of accurate force fields for chemically modified nucleic acids is an ongoing area of research that is crucial for the reliability of MD simulations. nih.gov As these force fields improve, so too will the ability of computational models to guide the rational design of new phosphorothioate-based therapeutics with optimized on- and off-target binding characteristics. nih.gov
Exploration of New Biochemical Applications (beyond oligonucleotides)
While the primary focus of this compound research has been on their incorporation into therapeutic oligonucleotides, these compounds also exhibit a range of other biochemical activities that are being explored for new applications. oup.com
Enzyme Inhibition: Phosphorothiolates have been shown to act as inhibitors of various enzymes. For instance, some saligenin cyclic this compound esters can inhibit 'SH enzymes' like papain and yeast alcohol dehydrogenase. tandfonline.comtandfonline.com This inhibitory activity is correlated with their ability to alkylate mercaptans, such as cysteine. tandfonline.comtandfonline.com The reactivity of these compounds follows the order of phosphorothiolates being more reactive than phosphates and phosphorothionates. tandfonline.comtandfonline.com Additionally, S-alkyl this compound pesticides can be oxidatively bioactivated by the liver's mixed-function oxidase system to become more potent inhibitors of acetylcholinesterase. nih.gov This stereospecific activation highlights the potential for designing targeted enzyme inhibitors. nih.gov Furthermore, 5′-phosphorothiolate dinucleotide cap analogs have been synthesized and shown to be potent inhibitors of decapping enzymes, which could have applications in modulating mRNA stability. acs.org
Pesticides: Organophosphorus compounds, including phosphorothiolates, have a long history of use as insecticides. hiralalpaulcollege.ac.inresearchgate.net The "thiolo effect" describes the observation that phosphorothiolates often exhibit higher insecticidal efficiency than their phosphate counterparts. hiralalpaulcollege.ac.in This is attributed to the P-S-C bond angle providing better steric conditions for binding to target enzymes. hiralalpaulcollege.ac.in Research in this area continues to explore the structure-activity relationships of this compound pesticides to develop more effective and selective agents. nih.govnih.gov
Probes for Mechanistic Studies: The unique chemical properties of phosphorothiolates make them valuable tools for studying the mechanisms of enzymatic reactions. nih.gov Specifically, oligonucleotides containing 3'- or 5'-S-phosphorothiolate linkages have been instrumental in elucidating the mechanisms of phosphoryl transfer reactions, including those in RNA splicing systems. nih.gov They have helped to identify metalloenzyme activity and map active site ligands. nih.gov For example, 3'-bridging phosphorothiolates have been used to isolate the forward DNA cleavage reaction of human topoisomerase IIα, providing insights into the mechanism of this important enzyme and how it is targeted by anticancer drugs. nih.gov
DNA Sequencing: A chemically modified DNA containing a 3'-phosphorothiolate linkage has been a key component of the SOLiD (Sequencing by Oligonucleotide Ligation and Detection) DNA sequencing technology. ref.ac.uk This modification renders the DNA resistant to enzymatic cleavage but susceptible to chemical cleavage, a property that was exploited in this next-generation sequencing platform. ref.ac.uk
The exploration of these diverse biochemical applications beyond their use in antisense oligonucleotides continues to be an active area of research, promising new developments in fields ranging from agriculture to medicine.
Q & A
Basic Research Questions
Q. How is phosphorothiolate-modified DNA synthesized, and what quality control methods ensure its structural integrity?
- Methodological Answer : this compound linkages are typically introduced during solid-phase oligonucleotide synthesis using sulfurizing reagents (e.g., DDTT or Beaucage reagent) to replace non-bridging oxygen atoms. Post-synthesis, purity is validated via reversed-phase HPLC or MALDI-TOF mass spectrometry. Structural confirmation requires enzymatic assays (e.g., exonuclease resistance tests) and comparative gel electrophoresis to verify altered migration patterns due to sulfur substitution .
Q. What analytical techniques are most effective for distinguishing this compound-containing DNA from unmodified DNA?
- Answer : High-resolution techniques such as ³¹P NMR spectroscopy can identify sulfur-induced chemical shift changes. Additionally, X-ray crystallography or cryo-EM resolves spatial distortions in DNA-enzyme complexes caused by this compound substitutions. For routine analysis, iodine cleavage assays (specific to this compound bonds) and ion-exchange chromatography differentiate modified vs. unmodified strands .
Q. How does this compound substitution influence DNA stability under varying pH and temperature conditions?
- Answer : Stability is assessed via thermal denaturation (Tm measurements) and accelerated degradation studies. This compound linkages exhibit increased resistance to hydrolysis in acidic environments compared to phosphodiesters. However, under alkaline conditions, sulfur substitution may reduce stability due to thiolate group reactivity. Data should be normalized to control sequences and analyzed using Arrhenius plots to model degradation kinetics .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound effects on enzyme binding and catalysis?
- Answer : Contradictions often arise from variations in experimental design, such as buffer composition (e.g., divalent cation concentrations) or substrate positioning. To address this:
- Perform kinetic assays (e.g., stopped-flow or single-turnover experiments) under standardized conditions.
- Use competitive inhibition studies with wild-type and modified substrates to isolate steric vs. electronic effects.
- Cross-validate findings using orthogonal methods like fluorescence anisotropy (binding affinity) and crystallographic snapshots of enzyme-DNA complexes .
Q. What strategies optimize this compound incorporation for studying metal-dependent enzyme mechanisms (e.g., topoisomerases or nucleases)?
- Answer : Design substrates with phosphorothiolates at specific scissile bonds to trap metal-ion interactions. For example:
- Use racemic phosphorothioate analogs to probe stereochemical preferences.
- Employ ³⁵S-labeled phosphorothiolates in pre-steady-state kinetics to track sulfur participation in transition states.
- Combine with mutagenesis (e.g., metal-coordinating residue mutations) to dissect catalytic roles of Mg²⁺ or Mn²⁺ .
Q. How can this compound-modified oligonucleotides be leveraged to study RNA polymerase fidelity and proofreading?
- Answer : Incorporate phosphorothiolates at RNA:DNA hybrid regions to stall polymerase activity at defined positions. Use single-molecule FRET or nanopore sequencing to monitor real-time elongation errors. Pair with exonuclease-deficient polymerase variants to isolate kinetic effects of sulfur substitution on nucleotide misincorporation .
Q. What statistical approaches are recommended for analyzing this compound-related data variability in high-throughput studies?
- Answer : Apply mixed-effects models to account for batch-to-batch synthesis variability. Use principal component analysis (PCA) to identify confounding factors (e.g., buffer lot effects). For dose-response studies, nonlinear regression (e.g., Hill equation fitting) quantifies cooperative effects. Raw data must be archived with metadata (e.g., synthesis batch, storage conditions) to ensure reproducibility .
Data Presentation and Reproducibility
Q. How should this compound experimental data be structured in publications to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?
- Answer :
- Tables : Include raw kinetic parameters (kcat, KM), purity metrics, and stability data in machine-readable formats (e.g., CSV). Annotate with standardized terms (e.g., ChEBI identifiers for phosphorothiolates).
- Figures : Highlight structural comparisons (e.g., overlays of crystal structures) and kinetic traces with error bars representing triplicate measurements.
- Supplementary Materials : Provide synthetic protocols, NMR spectra, and raw gel images. Reference public repositories (e.g., Zenodo) for dataset persistence .
Q. What validation controls are essential when reporting this compound effects on protein-DNA interactions?
- Answer :
- Negative Controls : Unmodified DNA substrates and enzyme-inactive mutants.
- Positive Controls : Known inhibitors or metal chelators (e.g., EDTA).
- Internal Standards : Spiked-in fluorescent markers (e.g., Cy3/Cy5) for normalization in binding assays.
- Blinded Analysis : Independent replication by a second researcher to minimize bias .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
